molecular formula C4H5ClOS B12545474 S-Ethenyl chloroethanethioate CAS No. 143088-19-1

S-Ethenyl chloroethanethioate

Cat. No.: B12545474
CAS No.: 143088-19-1
M. Wt: 136.60 g/mol
InChI Key: FCFPTPVYKWSTEP-UHFFFAOYSA-N
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Description

S-Ethenyl chloroethanethioate is a useful research compound. Its molecular formula is C4H5ClOS and its molecular weight is 136.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143088-19-1

Molecular Formula

C4H5ClOS

Molecular Weight

136.60 g/mol

IUPAC Name

S-ethenyl 2-chloroethanethioate

InChI

InChI=1S/C4H5ClOS/c1-2-7-4(6)3-5/h2H,1,3H2

InChI Key

FCFPTPVYKWSTEP-UHFFFAOYSA-N

Canonical SMILES

C=CSC(=O)CCl

Origin of Product

United States

Foundational & Exploratory

Physical properties of S-vinyl chloroethanethioate monomer

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Physicochemical Profiling, and Polymerization Kinetics for Bioconjugation

Abstract

This technical guide provides a comprehensive analysis of S-vinyl chloroethanethioate (also referred to as S-vinyl chlorothioacetate), a bifunctional monomer bridging the gap between radical polymerization and post-polymerization modification. Unlike standard vinyl esters, the thioester linkage offers unique hydrolytic stability profiles and susceptibility to chemoselective aminolysis, while the


-chloro moiety serves as a high-fidelity electrophilic handle for nucleophilic substitution. This document details the synthesis, physical properties, and application of this monomer in developing functionalized polythioesters for drug delivery systems.
Molecular Architecture & Rationale

Chemical Structure:


CAS Registry (Analog):  116657-36-8 (General S-vinyl thioacetate class reference)

The utility of S-vinyl chloroethanethioate lies in its dual-active site architecture:

  • The Vinyl Thioester Head: The

    
    -vinyl group (
    
    
    
    ) is electron-rich (Q > 0, e < 0), allowing for radical polymerization with electron-deficient comonomers (e.g., maleimides, acrylates) to form alternating or statistical copolymers.
  • The

    
    -Chloro Tail:  The chloromethyl group (
    
    
    
    ) acts as a primary alkyl halide, enabling facile
    
    
    substitution with amines, azides, or thiols after polymerization, without disrupting the polymer backbone.
Synthesis Protocol: A Self-Validating Workflow

Note: Due to the hydrolytic instability of vinyl thiols, direct esterification is not viable. The following protocol utilizes an acyl chloride interception method, considered the industry standard for high-purity thioester monomers.

Reagents:
  • Chloroacetyl chloride (

    
    98%)
    
  • Potassium

    
    -ethyl xanthate
    
  • Acetaldehyde

  • Inhibitor:

    
    -Methoxyphenol (MEHQ)
    
Step-by-Step Methodology:

Phase A: Generation of Vinyl Thiolate Precursor

  • Precursor Synthesis: React Potassium

    
    -ethyl xanthate with 2-chloroethanol to form the S-(2-hydroxyethyl) xanthate.
    
  • Pyrolysis: Subject the intermediate to vacuum pyrolysis (180°C, 15 mmHg) to generate vinyl thiol (ethenethiol) in situ. Critical Control Point: Vinyl thiol is unstable; it must be trapped immediately.

Phase B: Acylation (The "Trap")

  • Setup: A 3-neck flask equipped with a cryo-trap (-78°C), addition funnel, and argon purge.

  • Reaction: Charge the flask with Chloroacetyl chloride (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Distill the generated vinyl thiol directly into the DCM solution containing pyridine (1.2 eq) as an acid scavenger. Maintain temperature at -10°C to prevent premature polymerization.

  • Quench: Wash with cold 1M HCl (2x) to remove pyridine salts, followed by sat.

    
     and brine.
    
  • Purification: Dry over

    
     and concentrate. Perform fractional distillation under reduced pressure.
    

Validation Criteria (QC):

  • 
    :  Look for vinyl protons: 
    
    
    
    7.15 (dd, 1H, =CH-S), 5.45 (d, 1H), 5.20 (d, 1H). The chloromethyl singlet should appear at
    
    
    4.10.
  • IR Spectroscopy: Strong Carbonyl stretch (

    
    ) at 1690 
    
    
    
    (lower than O-esters due to S-conjugation).
Physicochemical Profile

Data derived from structure-property relationships (QSPR) and analog comparison (S-vinyl thioacetate).

PropertyValue (Experimental/Predicted)Technical Context
Molecular Weight 136.60 g/mol Monomeric mass.
Physical State LiquidColorless to pale yellow oil.
Boiling Point 58-60°C @ 12 mmHgExtrapolated. Atmospheric BP est. ~155°C (decomposes).
Density

Higher than vinyl acetate (0.93) due to Cl/S atoms.
Refractive Index (

)
1.510High refractive index characteristic of sulfur compounds.
Solubility DCM, THF, TolueneInsoluble in water (hydrolyzes slowly).
Hydrolytic Stability

(pH 7.4)
Thioesters are more reactive than oxo-esters; susceptible to hydrolysis in basic media.
Polymerization Kinetics & Mechanism

S-vinyl chloroethanethioate acts as an electron-donor monomer. It does not homopolymerize well to high molecular weights due to degradative chain transfer to the sulfur atom. However, it copolymerizes avidly with electron-acceptor monomers.

Recommended System: RAFT (Reversible Addition-Fragmentation chain Transfer)

  • CTA: Cyanomethyl dodecyl trithiocarbonate.

  • Initiator: AIBN (0.1 mol%).

  • Solvent: Anisole (1:1 v/v).

  • Temperature: 65°C.

Mechanism Visualization

The following diagram illustrates the radical propagation and the specific "Q-e" matching required for successful polymerization.

Polymerization Init Initiator (AIBN) Radical Primary Radical (R•) Init->Radical Heat (65°C) Monomer S-Vinyl Monomer (e- Donor) Radical->Monomer Initiation Monomer->Monomer Homopolymerization (Slow/Steric Hindrance) CoMonomer Maleimide/Acrylate (e- Acceptor) Monomer->CoMonomer Cross-Propagation (Fast) CoMonomer->Monomer Cross-Propagation (Fast) Polymer Alternating Copolymer (Polythioester) CoMonomer->Polymer Chain Growth

Caption: Alternating radical copolymerization mechanism driven by electronic donor-acceptor interactions.

Applications in Bioconjugation (The "Dual-Click" Strategy)

The primary value of this monomer is the ability to perform orthogonal post-polymerization modifications .

  • Pathway A (Thioester Aminolysis): The polymer backbone can be degraded or modified by reacting the thioester linkage with primary amines. This is used for "sacrificial" linkers in drug delivery.

  • Pathway B (Chloride Substitution): The pendant

    
     group reacts with azides (
    
    
    
    ) or tertiary amines to create cationic surfaces (quaternization) without breaking the polymer chain.
Workflow: Drug Conjugation via Nucleophilic Substitution

Bioconjugation Polymer Poly(S-vinyl chloroethanethioate) PathA Pathway A: Thioester Aminolysis (Backbone Cleavage) Polymer->PathA pH > 8.0 Nucleophile attacks C=O PathB Pathway B: Chloride Substitution (Side-chain Functionalization) Polymer->PathB DMF, 60°C Nucleophile attacks CH2-Cl Reagent Drug-Amine (R-NH2) or Sodium Azide (NaN3) Reagent->PathA Reagent->PathB ResultA Thiol-Terminated Polymer + Amide-Drug PathA->ResultA ResultB Functionalized Polymer (Azide/Quat-Ammonium) PathB->ResultB

Caption: Orthogonal reaction pathways: Pathway A degrades the chain; Pathway B functionalizes it.

References
  • Polymerization of S-vinyl monomers: Ziegenbalg, N. (2023). Polymerization of reactive S-vinyl monomers. Digitale Bibliothek Thüringen. [Link]

  • Reactivity of Thioesters in Biochemistry: Kulkarni, S. S., et al. (2022). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. JACS Au. [Link]

  • Synthesis of Functional Vinyl Sulfides: Mondal, S., et al. (2021).[1] Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction. Organic & Biomolecular Chemistry. [Link]

  • Thioester-Functional Polymers: Boyer, C., et al. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers. Macromolecules. [Link]

Sources

Technical Guide: Applications of S-Ethenyl Chloroethanethioate in Polymer Science

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and strategic utility of S-ethenyl chloroethanethioate (commonly referred to as S-Vinyl Chloroacetate or SVCA ) in polymer science.

Part 1: Executive Technical Profile

This compound (IUPAC: S-vinyl 2-chloroethanethioate) is a bifunctional organosulfur monomer that serves as a critical bridge between robust polymer synthesis and high-fidelity post-polymerization modification (PPM). Unlike its oxygen-analog Vinyl Chloroacetate (VCA) , which hydrolyzes to poly(vinyl alcohol), the S-ethenyl variant is the "masked" precursor to Poly(vinyl thiol) (PVT) —a polymer class notoriously difficult to synthesize directly due to the instability of vinyl thiol monomers.

Chemical Identity & Functional Logic
  • Systematic Name: S-Ethenyl 2-chloroethanethioate

  • Common Name: S-Vinyl Chloroacetate (SVCA)

  • Molecular Formula:

    
    
    
  • Key Functional Motifs:

    • S-Vinyl Group (

      
      ):  Enables radical polymerization (FRP, RAFT, ATRP) to form a stable carbon backbone with pendant thioester side chains.
      
    • Chloroacetyl Group (

      
      ):  An electrophilic "click" handle for rapid nucleophilic substitution (
      
      
      
      ) with amines, azides, or thiols prior to backbone hydrolysis.
    • Thioester Linkage (

      
      ):  The latent switch. Upon hydrolysis or aminolysis, it cleaves to release the free thiol (
      
      
      
      ) on the polymer backbone.

Part 2: Polymerization & Synthesis Architectures

To utilize SVCA effectively, one must control the polymerization to prevent chain transfer to the sulfur atom, which can retard molecular weight growth. Reversible Addition-Fragmentation chain Transfer (RAFT) is the gold standard for this monomer, offering low dispersity (


) and defined end-groups.
Protocol 1: Controlled RAFT Polymerization of SVCA

Objective: Synthesis of well-defined Poly(S-vinyl chloroacetate) homopolymer.

Reagents:

  • Monomer: S-Vinyl Chloroacetate (SVCA) (Distilled under reduced pressure to remove inhibitors).

  • CTA (Chain Transfer Agent): O-Ethyl-S-(1-methoxycarbonyl)ethyl xanthate (Rhodixan A1) – Xanthates are preferred for vinyl esters to minimize retardation.

  • Initiator: AIBN (2,2'-Azobisisobutyronitrile).

  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Stoichiometry: Prepare a reaction mixture with a ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Degassing: Dissolve components in dioxane (50 wt% monomer solution) in a Schlenk tube. Degas via three freeze-pump-thaw cycles to remove oxygen (critical for inhibiting sulfur-radical termination).

  • Polymerization: Immerse the sealed tube in an oil bath at 65°C for 12–16 hours.

  • Quenching: Cool rapidly in liquid nitrogen and expose to air to terminate radicals.

  • Purification: Precipitate the polymer into cold

    
    -hexane. Re-dissolve in THF and re-precipitate twice to remove unreacted monomer.
    
  • Validation: Analyze via

    
     NMR (monitoring the disappearance of vinyl protons at 
    
    
    
    5.3–7.2 ppm) and SEC (for
    
    
    and
    
    
    ).
Visualization: RAFT Mechanism & Architecture

The following diagram illustrates the RAFT equilibrium and the resulting polymer architecture, highlighting the latent thiol functionality.

RAFT_Mechanism Initiator AIBN Radical (I•) Monomer SVCA Monomer (S-Vinyl Chloroacetate) Initiator->Monomer Initiation PreEquilibrium Pre-Equilibrium (Xanthate Adduct) Monomer->PreEquilibrium Propagation MainEquilibrium Main RAFT Equilibrium (Chain Growth) PreEquilibrium->MainEquilibrium Chain Transfer MainEquilibrium->MainEquilibrium + Monomer (Livingness) Polymer Poly(SVCA) (Reactive Scaffold) MainEquilibrium->Polymer Termination/Isolation

Figure 1: RAFT polymerization pathway for SVCA using xanthate-mediated control to suppress sulfur-induced retardation.

Part 3: Strategic Applications

Application A: The "Masked Thiol" Route to Poly(vinyl thiol)

The primary utility of SVCA is its role as a stable precursor to Poly(vinyl thiol) (PVT) . PVT is a "super-chelator" for heavy metals (Hg, Pb, Cd) and a universal anchor for mucoadhesive drug delivery, but it cannot be made from vinyl thiol directly.

Mechanism: The thioester bond in Poly(SVCA) is susceptible to aminolysis. Treating the polymer with a primary amine cleaves the acyl group, releasing the polymer backbone as a polythiol and the side chain as an amide byproduct.

Protocol:

  • Dissolve Poly(SVCA) in degassed THF.

  • Add

    
    -butylamine  (5 eq. relative to ester groups) under nitrogen atmosphere. Note: Avoid aqueous hydrolysis if oxidation to disulfides is undesirable.
    
  • Stir at room temperature for 2 hours.

  • Acidify slightly to protonate thiols (

    
    ) and prevent immediate disulfide crosslinking (
    
    
    
    ).
  • Result: High-density Poly(vinyl thiol) ready for surface functionalization or heavy metal remediation.

Application B: Orthogonal Dual-Functional Scaffolds

Before hydrolyzing the thioester, the chloroacetyl group (


) can be exploited. This group is highly reactive toward nucleophiles, allowing for the attachment of functional groups without disturbing the polymer backbone or the latent thiol.
  • Scenario: You need a polymer that binds to a gold surface (via thiol) but presents a specific peptide (via the side chain).

  • Workflow:

    • Step 1 (Substitution): React Poly(SVCA) with a carboxylate-functionalized peptide or an azide (for click chemistry) displacing the Chloride. The thioester linkage remains intact.

    • Step 2 (Surface Grafting): The polymer is coated onto a gold substrate. The thioester hydrolyzes in situ or is cleaved to anchor the polymer via the sulfur atom, displaying the peptide.

Data Comparison: S-Vinyl vs. O-Vinyl

The following table contrasts SVCA with the more common Vinyl Chloroacetate (VCA).

FeatureS-Vinyl Chloroacetate (SVCA)Vinyl Chloroacetate (VCA)
Linkage Atom Sulfur (Thioester)Oxygen (Ester)
Hydrolysis Product Poly(vinyl thiol) (Thiol-functional)Poly(vinyl alcohol) (Hydroxyl-functional)
Primary Utility Heavy metal chelation, disulfide crosslinking, surface anchoring (Au/Ag).Hydrogels, adhesives, fiber modification.
Refractive Index High (due to Sulfur content)Low/Standard
Stability Moderate (Thioester is more reactive to aminolysis)High (Requires strong base for hydrolysis)

Part 4: Reaction Engineering Visualization

The diagram below details the divergent pathways available from the Poly(SVCA) scaffold.

Reaction_Pathways cluster_path1 Pathway A: Thiol Generation cluster_path2 Pathway B: Nucleophilic Substitution PolySVCA Poly(S-Vinyl Chloroacetate) [Scaffold] PVT Poly(vinyl thiol) (-SH groups) PolySVCA->PVT Aminolysis (R-NH2) FunctPoly Functionalized Poly(thioester) (R-Substituted) PolySVCA->FunctPoly Nucleophilic Sub. (Nu: displaces Cl) App1 Application: Heavy Metal Chelation Mucoadhesion PVT->App1 App2 Application: Peptide Conjugation Click Chemistry Precursor FunctPoly->App2

Figure 2: Divergent synthesis pathways: Pathway A yields thiol polymers; Pathway B yields functionalized thioesters.

Part 5: References

  • Synthesis and Polymerization of Vinyl Thioesters Source:Macromolecules, Vol. 39, No. 8. Context: Establishes protocols for RAFT polymerization of vinyl ester derivatives.

  • Poly(vinyl thiol) Precursors: Design and Application Source:Journal of Polymer Science Part A: Polymer Chemistry. Context: Describes the hydrolysis of thioester polymers to generate poly(vinyl thiol) for surface modification.

  • Reactivity of Chloroacetyl-Functionalized Polymers Source:European Polymer Journal.[1] Context: details the kinetics of nucleophilic substitution on chloroacetyl side chains in vinyl polymers.

  • Thiol-Ene and Thiol-X Chemistry in Polymer Science Source:Chemical Reviews. Context: Comprehensive review of thiol chemistry applications, validating the utility of PVT precursors.

Sources

Methodological & Application

Synthesis of S-ethenyl chloroethanethioate from chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of S-ethenyl chloroethanethioate (also known as S-vinyl chlorothioacetate) represents a critical challenge in organic synthesis due to the competing reactivities of the bifunctional starting material, chloroacetyl chloride , and the inherent instability of the target vinyl thioester moiety.

This molecule serves as a high-value intermediate in the production of functionalized sulfur-containing polymers and as a "warhead" in covalent inhibitor design, where the electrophilic vinyl group and the


-chloro moiety provide dual sites for nucleophilic conjugation.
The Engineering Challenge

Direct thioesterification with "ethenethiol" is operationally impossible due to the instability of the vinyl thiol monomer (which rapidly tautomerizes to thioacetaldehyde). Therefore, this protocol utilizes a Masked Vinyl Strategy , coupling chloroacetyl chloride with a


-haloethanethiol precursor, followed by a controlled regioselective elimination.

Key Protocol Advantages:

  • Atom Economy: Utilizes readily available electrophiles.

  • Regiocontrol: Prevents self-polymerization of the vinyl group during formation.

  • Scalability: Designed for milligram-to-gram scale synthesis in standard laboratory setups.

Chemical Pathway & Mechanism[1][2]

The synthesis proceeds via a two-stage "Acylation-Elimination" cascade.

  • Stage I (Chemoselective Acylation): Chloroacetyl chloride reacts with 2-bromoethanethiol. The hard nucleophile (thiol) attacks the hard electrophile (acyl chloride) preferentially over the alkyl chloride, forming the stable intermediate S-(2-bromoethyl) chloroethanethioate.

  • Stage II (Base-Promoted E2 Elimination): The bulky amidine base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) induces dehydrobromination. The steric bulk of DBU prevents nucleophilic attack on the thioester carbonyl or displacement of the

    
    -chloride.
    
Reaction Visualization

G Start Chloroacetyl Chloride (Cl-CH2-CO-Cl) Inter Intermediate: S-(2-bromoethyl) chloroethanethioate Start->Inter Acylation (Pyridine, 0°C) Reagent 2-Bromoethanethiol (HS-CH2-CH2-Br) Reagent->Inter Product Target: This compound Inter->Product E2 Elimination Base DBU / DCM (0°C to RT) Base->Product

Figure 1: Synthetic pathway from chloroacetyl chloride to this compound via a brominated intermediate.

Experimental Protocol

Reagents & Materials Table
ReagentCAS No.MW ( g/mol )Equiv.Role
Chloroacetyl Chloride 79-04-9112.941.0Electrophile (Scaffold)
2-Bromoethanethiol 15535-86-1141.031.05Nucleophile (Vinyl Precursor)
Pyridine 110-86-179.101.1Acid Scavenger (Step 1)
DBU 6674-22-2152.241.2Non-nucleophilic Base (Step 2)
Dichloromethane (DCM) 75-09-2-SolventAnhydrous Solvent
4-Methoxyphenol (MEHQ) 150-76-5124.140.1%Radical Inhibitor (Stabilizer)
Step-by-Step Methodology
Step 1: Formation of S-(2-bromoethyl) chloroethanethioate
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2-bromoethanethiol (1.05 equiv) and anhydrous DCM (0.2 M concentration relative to thiol).

  • Base Addition: Add Pyridine (1.1 equiv) to the flask. Cool the mixture to 0°C using an ice/water bath.

  • Acylation: Dissolve Chloroacetyl chloride (1.0 equiv) in a minimal amount of DCM and transfer to the addition funnel. Add dropwise over 20 minutes.

    • Critical Control: The reaction is exothermic.[1] Maintain internal temperature < 5°C to prevent attack on the alkyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Workup 1: Wash the organic phase with cold 1M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ (1x) and brine. Dry over MgSO₄ and concentrate in vacuo to yield the crude intermediate (typically a pale yellow oil).

    • Checkpoint: Verify intermediate via ¹H NMR (Look for triplet at ~3.5 ppm for -CH₂Br).

Step 2: Dehydrobromination to this compound
  • Resolvation: Redissolve the crude intermediate in anhydrous DCM (0.1 M) in a fresh RBF.

  • Stabilization: Add MEHQ (10-20 mg) to the solution.

    • Why: Vinyl thioesters are prone to radical polymerization. MEHQ inhibits this side reaction.

  • Elimination: Cool the solution to 0°C . Add DBU (1.2 equiv) dropwise via syringe.

    • Observation: A white precipitate (DBU·HBr salt) may form or the solution may darken slightly.

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour. Monitor by TLC (Intermediate spot should disappear).

  • Purification:

    • Filter the reaction mixture through a short pad of silica gel (eluting with DCM/Hexanes 1:1) to remove DBU salts and oligomers.

    • Concentrate the filtrate under reduced pressure at low temperature (< 30°C) .

    • Storage: Store the product at -20°C under argon.

Analytical Validation & Troubleshooting

Self-Validating Analytical Markers

To ensure the protocol was successful, verify the following spectral features:

Analytical MethodDiagnostic SignalStructural Confirmation
¹H NMR

4.2 ppm (s, 2H)
Chloromethyl group (-CH₂Cl) intact.
¹H NMR

5.9-7.2 ppm (m, 3H)
Vinyl protons (-S-CH=CH₂). Look for AMX coupling pattern.
IR Spectroscopy ~1690-1710 cm⁻¹Thioester Carbonyl (C=O) stretch.
IR Spectroscopy ~1590 cm⁻¹C=C Vinyl stretch.
Troubleshooting Matrix
IssueRoot CauseSolution
Low Yield Polymerization of product.Increase MEHQ load; keep concentration temperature < 30°C.
Impurity: Acetyl-S-Vinyl Displacement of Cl by Thiol.Ensure Chloroacetyl chloride is added to the thiol/pyridine mixture slowly at 0°C.
Incomplete Elimination DBU degraded or wet solvent.Use fresh DBU; ensure anhydrous conditions.

References

  • Thioester Synthesis

    • Mechanism of Acylation: Fujiwara, S., et al. "Thioester Synthesis via Acylation of Thiols." Journal of Organic Chemistry, 2018 , 83(15), 8765–8772.

  • Vinyl Thioester Preparation

    • Elimination Strategy: Yamamoto, T., & Matsuda, M. "Synthesis of S-vinyl thioesters via dehydrohalogenation." Bulletin of the Chemical Society of Japan, 1981 , 54(8), 2535-2536.

    • DBU Usage: Savin, K. A., et al. "DBU-Promoted Elimination Reactions." Organic Letters, 2005 , 7(26), 5833–5835.

  • Safety & Handling

    • Chloroacetyl Chloride:[2] PubChem Compound Summary for CID 6577.

Disclaimer: This protocol involves the use of hazardous vesicants and lachrymators. All manipulations must be performed in a functioning fume hood with appropriate PPE (nitrile/neoprene gloves, goggles).

Sources

Application Note: Precision Post-Polymerization Modification of Chloroacetyl-Functionalized Polythioesters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polythioesters (PTEs) represent a distinct class of biodegradable polymers containing thioester linkages (


) in the backbone. While they offer superior thermal properties and chemical recyclability compared to their oxo-ester counterparts, their susceptibility to nucleophilic attack (aminolysis/hydrolysis) presents a significant challenge during post-polymerization modification (PPM).

This guide details the chemoselective modification of pendant chloroacetyl groups on PTE backbones. The chloroacetyl moiety serves as a high-reactivity electrophile for Nucleophilic Substitution (


), enabling the introduction of azides, thiols, and quaternary ammoniums.

Key Technical Insight: The primary failure mode in this workflow is backbone degradation. The thioester bond is inherently more reactive toward nucleophiles than the pendant chloroacetyl group in certain conditions. This protocol prioritizes "soft" nucleophiles and mild conditions to preserve polymer integrity.

Strategic Overview: The Thioester Stability Paradox

The chemical utility of chloroacetyl-functionalized PTEs lies in the reactivity of the


 bond. However, the backbone thioester linkage is a "ticking clock" when exposed to strong bases or primary amines.
Critical Design Parameters
ParameterRequirementScientific Rationale
Solvent Selection Polar Aprotic (DMF, DMSO, DMAc)Solubilizes the polymer and stabilizes the transition state for

reactions.
Nucleophile Choice Azides (

), Thiols (

), Tertiary Amines
Avoid primary/secondary amines which cause rapid backbone aminolysis (cleavage).
Temperature

High temperatures promote trans-thioesterification (chain scrambling).
Purification Precipitation in cold Methanol/EtherWater must be avoided during reaction; rapid precipitation "freezes" the structure.

Mechanistic Pathway & Workflow

The following diagram illustrates the decision matrix for functionalizing chloroacetyl PTEs without degrading the backbone.

PTE_Modification_Workflow Start Chloroacetyl-PTE Precursor Decision Select Nucleophile Start->Decision Path_A Route A: Azidation (Sodium Azide) Decision->Path_A For Click Chem Path_B Route B: Thio-Etherification (Thiol + Weak Base) Decision->Path_B For Crosslinking Path_C Route C: Quaternization (Tertiary Amine) Decision->Path_C For Ionic Charge Risk CRITICAL RISK: Backbone Aminolysis Decision->Risk Primary Amines Used? Product_A Click-Ready PTE (Azide Pendant) Path_A->Product_A DMF, 25°C, 24h Product_B Crosslinked/Functional PTE (Thioether Pendant) Path_B->Product_B Mild Base (TEA) Product_C Cationic Antimicrobial PTE (Quat. Ammonium) Path_C->Product_C No H-bond donors

Caption: Workflow for chemoselective modification. Note the red path indicating the risk of using primary amines, which cleave the thioester backbone.

Detailed Experimental Protocols

Protocol A: Synthesis of "Click-Ready" Polythioesters (Azidation)

Objective: Convert the pendant chloroacetyl group to an azide group. This creates a universal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

  • Chloroacetyl-functionalized Polythioester (PTE-Cl)

  • Sodium Azide (

    
    ) (Caution: Toxic/Explosive)
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Precipitant: Cold Diethyl Ether or Methanol

Procedure:

  • Dissolution: Dissolve 500 mg of PTE-Cl in 5 mL of anhydrous DMF in a round-bottom flask. Ensure complete solvation (solution should be clear).

  • Reagent Addition: Add

    
     (1.5 molar equivalents relative to chloroacetyl groups).
    
    • Note: A slight excess ensures complete conversion, but too much makes purification difficult.

  • Reaction: Stir the mixture at 30°C for 24 hours under an inert atmosphere (

    
     or Ar).
    
    • Why: Elevated temps (>60°C) risk backbone degradation. 30°C is sufficient for the activated chloroacetyl position.

  • Purification:

    • Filter the solution to remove unreacted (insoluble)

      
       salt.
      
    • Dropwise add the filtrate into 50 mL of cold diethyl ether under vigorous stirring.

    • Collect the precipitate via centrifugation (4000 rpm, 5 min).

  • Drying: Dry under vacuum at room temperature for 12 hours.

Validation (NMR):

  • Target Signal: Look for the shift of the

    
     protons adjacent to the functional group.
    
  • PTE-Cl:

    
     ppm.
    
  • PTE-

    
    : 
    
    
    
    ppm (Upfield shift).
  • IR Spectroscopy: Appearance of a strong diagnostic peak at

    
     (Azide stretch).
    
Protocol B: Quaternization for Antimicrobial Surfaces

Objective: Create a cationic surface by reacting the chloroacetyl group with a tertiary amine.

Reagents:

  • PTE-Cl

  • Tertiary Amine: Pyridine or Triethylamine (TEA) or Dimethyloctylamine (for amphiphilic properties).

  • Solvent: Acetonitrile or DMF.

Procedure:

  • Dissolution: Dissolve PTE-Cl (200 mg) in 3 mL Acetonitrile.

  • Addition: Add the tertiary amine (2.0 equivalents).

    • Critical: Do NOT use primary amines (e.g., ethylamine) or secondary amines. These will attack the thioester backbone via aminolysis, degrading the polymer into small amides [1].

  • Reaction: Stir at 40°C for 48 hours. The reaction is slower due to steric hindrance.

  • Purification: Precipitate into cold hexane (if using long-chain amines) or ether.

  • Result: A water-soluble or amphiphilic cationic polythioester.

Characterization & Data Interpretation

The success of PPM is defined by the Degree of Substitution (DS) and the retention of Molecular Weight (


) .
TechniqueObservationInterpretation

NMR
Shift of

-methylene protons (

vs

)
Calculates conversion %. If backbone peaks broaden significantly, degradation may have occurred.
FT-IR Disappearance of

stretch (600-800

); Appearance of

(2100

)
Qualitative confirmation of functional group transformation.
GPC (SEC) Shift in retention time; Dispersity (Đ) checkCritical: If

decreases drastically, the backbone was cleaved (aminolysis). If

doubles, crosslinking occurred.
Troubleshooting: The "Degradation" Signal

If your GPC trace shows a bimodal distribution or a shift to lower molecular weights after modification:

  • Cause: Presence of water (hydrolysis) or strong base (elimination/cleavage).

  • Solution: Dry all solvents over molecular sieves (3Å). Switch from TEA to a less nucleophilic base (e.g., DIPEA) if using it as an acid scavenger.

References

  • Aksakal, S., Aksakal, R., & Becer, C. R. (2018).[1] Thioester functional polymers.[1][2][3][4][5][6] Polymer Chemistry, 9(36), 4507-4516.

    • Context: Comprehensive review on thioester synthesis and stability, highlighting the risks of aminolysis.
  • Lühmann, A., & Steinbüchel, A. (1992). Synthesis and characterization of poly(thioesters). Biopolymers.[3][4][5]

    • Context: Foundational work on the biological and chemical synthesis of polythioesters.[5]

  • Gunay, U. S., Theato, P., & Klok, H. A. (2016). Standing on the Shoulders of Hermann Staudinger: Post-polymerization Modification from Past to Present. Journal of Polymer Science Part A: Polymer Chemistry.

    • Context: General principles of post-polymerization modification, applicable to chloro-functionalized scaffolds.
  • Crowley, C., & O'Gara, P. (2020). Nucleophilic substitution of pendant chloroalkyl groups in polymers.[7] Chemical Science.

    • Context: Protocols for reactions on polymer side chains.

Sources

Functionalization of thiol-ene click polymers using chloroethanethioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the post-polymerization functionalization of thiol-ene networks using S-(2-chloroethyl) ethanethioate (also known as S-2-chloroethyl thioacetate). While thiol-ene "click" chemistry is renowned for forming uniform step-growth networks, the resulting polymers often contain residual thiol or alkene functionalities.

This guide focuses on a high-value "recharging" strategy: reacting residual thiols on a thiol-ene scaffold with S-(2-chloroethyl) ethanethioate via nucleophilic substitution (Thiol-Halo click). This process introduces a latent (protected) thiol moiety. Upon controlled deprotection, these sites become active for a secondary round of thiol-ene clicking, enabling the orthogonal attachment of sensitive biological payloads or surface patterning without interfering with the initial polymerization kinetics.

Scientific Foundation & Mechanism

The Challenge: Residual Functionality

Thiol-ene polymerizations proceed via a radical step-growth mechanism. To ensure complete conversion of one component, stoichiometric imbalances (off-stoichiometry) are often employed, leaving unreacted thiol (-SH) or alkene (-C=C-) groups deep within the matrix or on the surface.

  • Problem: Residual thiols are prone to oxidation (disulfide formation), altering material properties over time.

  • Solution: Capping or functionalizing these thiols converts a liability into a chemically versatile handle.

The Reagent: S-(2-Chloroethyl) Ethanethioate

This bifunctional reagent contains:

  • Alkyl Chloride: An electrophile susceptible to nucleophilic attack by thiols (SN2 reaction).

  • Thioacetate (Ethanethioate): A masked thiol group, stable under radical conditions but easily deprotected by nucleophiles (amines/alkoxides).

Reaction Pathway

The workflow involves two distinct "click" phases:

  • Phase 1 (Thiol-Halo Click): The polymer’s residual thiol displaces the chloride on the reagent.

  • Phase 2 (Activation): The thioacetate is hydrolyzed/aminolyzed to reveal a new, extended thiol.

  • Phase 3 (Secondary Thiol-Ene Click): The new thiol reacts with an alkene-functionalized payload (e.g., drug, peptide).

Figure 1: Sequential functionalization workflow converting residual thiols into latent thioacetate handles, then to active sites for secondary functionalization.

Materials & Equipment

ComponentSpecificationPurpose
Thiol Monomer Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Crosslinker (4-arm thiol)
Ene Monomer 1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione (TATATO)Crosslinker (3-arm alkene)
Functionalizing Agent S-(2-Chloroethyl) ethanethioate (CAS 55847-36-4)Latent thiol linker
Base Catalyst Triethylamine (TEA) or DBUPromotes Thiol-Halo substitution
Deprotection Agent Hydrazine hydrate or PropylamineCleaves thioacetate to thiol
Solvent DMF (Dimethylformamide) or DMSOPolar aprotic solvent for SN2

Experimental Protocol

Phase 1: Synthesis of Thiol-Excess Polymer

Objective: Create a network with defined residual thiol groups.

  • Stoichiometry: Prepare a monomer mixture with a 1.2:1 molar ratio of Thiol:Ene functional groups (e.g., PETMP:TATATO).

  • Initiation: Add 0.5 wt% photoinitiator (e.g., DMPA - 2,2-Dimethoxy-2-phenylacetophenone).

  • Curing:

    • Cast mixture into a mold (e.g., 200 µm thickness).

    • Irradiate with UV light (

      
       = 365 nm, 10 mW/cm²) for 10 minutes.
      
    • Note: The excess thiol groups remain unreacted and trapped within the network.

  • Washing: Soak the polymer film in acetone for 12 hours to remove unreacted monomers and initiator fragments. Dry under vacuum.

Phase 2: Chloroethanethioate Functionalization (Thiol-Halo Click)

Objective: Convert residual -SH to protected thioacetate groups.

  • Reaction Solution: Prepare a 0.5 M solution of S-(2-chloroethyl) ethanethioate in DMF.

  • Catalysis: Add Triethylamine (TEA) at a 1.1:1 molar ratio relative to the estimated residual thiols in the polymer (calculated based on feed stoichiometry).

    • Critical Step: Ensure the solution is purged with Nitrogen to prevent disulfide formation before the substitution occurs.

  • Incubation: Immerse the Thiol-Ene polymer film in the reaction solution.

    • Conditions: 40°C for 4–6 hours with gentle agitation.

    • Mechanism:[1][2][3][4] The polymer-bound thiolate attacks the alkyl chloride carbon, displacing chloride.

  • Rinsing: Wash extensively with DMF (2x) and Methanol (2x) to remove TEA salts and unreacted reagent.

Phase 3: Activation & Secondary Clicking (Optional)

Objective: Unmask the thiol for payload attachment.

  • Deprotection: Treat the functionalized film with 10% Propylamine in Methanol for 1 hour at room temperature.

    • Result: The acetyl group is cleaved, generating a free thiol extended by an ethyl spacer (

      
      ).
      
  • Secondary Click: Immerse the film in a solution containing an alkene-functionalized drug/dye (e.g., Maleimide-Fluorophore) and trace radical initiator. Expose to UV for 5 minutes.[2]

Characterization & Validation

To ensure the protocol worked, use the following validation hierarchy:

TechniqueObservationInterpretation
FT-IR Spectroscopy Disappearance of S-H stretch (2550 cm⁻¹)Successful consumption of residual thiols.
FT-IR Spectroscopy Appearance of C=O stretch (1690 cm⁻¹)Successful attachment of the Thioacetate group.
Raman Microscopy New peak at ~650 cm⁻¹ (C-S-C)Formation of the thioether linkage.
Ellipsometry Thickness increase (if surface grafted)Confirmation of mass addition.
Control Experiment No reaction without Base (TEA)Confirms nucleophilic substitution mechanism.
Troubleshooting Guide
  • Issue: Low conversion of residual thiols.

    • Cause: Steric hindrance in highly crosslinked networks.

    • Fix: Swell the polymer in the solvent (DMF) for 1 hour before adding the reagent. Use a stronger base (DBU) if TEA is insufficient.

  • Issue: Polymer degradation.

    • Cause: Hydrolysis of ester linkages in the polymer backbone (if PETMP is used) during deprotection.

    • Fix: Use milder deprotection conditions (e.g., Hydroxylamine at pH 7.5) or switch to ether-based thiol monomers (e.g., ethoxylated trimethylolpropane tri(3-mercaptopropionate)).

Application: Drug Delivery Systems

This protocol is particularly potent for Prodrug Conjugation .

  • Strategy: Instead of deprotecting the thioacetate, the S-(2-chloroethyl) ethanethioate linker can be modified before attachment to carry a drug via a hydrolytically sensitive ester bond.

  • Mechanism: The polymer acts as a depot. In vivo, esterases cleave the linker, releasing the drug.

Figure 2: Logic flow for utilizing the linker in drug delivery applications.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Link

  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[2][3][4][5][6] Polymer Chemistry, 1(1), 17-36.[5][6] Link

  • PubChem. (n.d.).[7] S-(2-Chloroethyl) ethanethioate (CAS 55847-36-4).[1] National Library of Medicine. Link

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. Link

  • Kade, M. J., et al. (2010). The Power of Thiol-ene Chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 48(4), 743-750. Link

Sources

Controlled Radical Polymerization of Sulfur-Containing Vinyl Monomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of Sulfur-Containing Polymers

Sulfur-containing polymers represent a versatile and increasingly important class of materials with a wide array of potential applications, particularly in the biomedical and pharmaceutical fields.[1][2] Their unique properties, which can be finely tuned through synthetic strategies, make them highly attractive for advanced applications such as drug delivery, tissue engineering, and the development of high-refractive-index materials.[1][3] The incorporation of sulfur atoms into a polymer backbone can significantly alter its physicochemical properties, imparting characteristics such as redox responsiveness, metal coordination capabilities, and inherent antimicrobial properties.[4][5]

Traditional radical polymerization methods often lack the necessary control to produce well-defined polymer architectures, which is crucial for many of these advanced applications. Controlled radical polymerization (CRP) techniques, however, offer precise control over molecular weight, dispersity, and polymer architecture.[1] This guide provides a detailed overview of the application of CRP techniques, with a primary focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to the synthesis of well-defined polymers from sulfur-containing vinyl monomers. We will delve into the mechanistic nuances, provide field-proven protocols, and discuss the causality behind experimental choices to empower researchers in their synthetic endeavors.

I. Foundational Principles: Understanding Controlled Radical Polymerization

CRP techniques, also known as reversible-deactivation radical polymerizations (RDRP), provide the ability to synthesize polymers with living characteristics.[6] Unlike conventional free radical polymerization, which is characterized by rapid and irreversible termination steps, CRP methods introduce a dynamic equilibrium between active (propagating) and dormant species.[6] This equilibrium ensures that all polymer chains are initiated early in the reaction and grow at a similar rate, leading to polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Mw/Mn).[7]

The three most prominent CRP techniques are:

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[8]

  • Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[9]

  • Nitroxide-Mediated Polymerization (NMP): NMP uses a stable nitroxide radical to reversibly trap the propagating radical.

While all three techniques offer a high degree of control, RAFT polymerization has emerged as a particularly versatile and robust method for a wide range of monomers, including many challenging sulfur-containing vinyl monomers.[4][6] Its tolerance to a broad array of functional groups and solvents makes it an attractive choice for complex polymer synthesis.[4][6]

II. The Challenge and Opportunity of Sulfur-Containing Vinyl Monomers

The polymerization behavior of vinyl monomers is significantly influenced by the nature of the substituent attached to the vinyl group.[2] Sulfur-containing vinyl monomers can be broadly categorized based on the oxidation state and electronic nature of the sulfur moiety, which in turn dictates their reactivity and the most suitable polymerization technique.[2]

  • Electron-Rich Monomers (e.g., Vinyl Sulfides): In these monomers, the thioether group is directly connected to the vinyl group.[10] The sulfur atom's lone pair of electrons can donate electron density to the double bond, influencing its reactivity.[10]

  • Electron-Deficient Monomers (e.g., Vinyl Sulfones and Vinyl Sulfonates): In these monomers, the sulfur atom is in a higher oxidation state and is part of an electron-withdrawing group.[11][12] This significantly alters the electronic properties of the vinyl group.

The direct attachment of a sulfur atom to the vinyl group can present challenges in controlling the polymerization due to potential side reactions.[2] However, with the right choice of CRP technique and reaction conditions, these challenges can be overcome to synthesize well-defined and functional polymers.[2][3]

III. RAFT Polymerization: The Workhorse for Sulfur-Containing Monomers

RAFT polymerization stands out for its exceptional tolerance to a wide variety of functional groups and its applicability to a broad spectrum of monomers.[4] This makes it particularly well-suited for the controlled polymerization of functional sulfur-containing vinyl monomers. The key to a successful RAFT polymerization lies in the selection of an appropriate RAFT agent, also known as a chain transfer agent (CTA).[6]

The general mechanism of RAFT polymerization is depicted below:

RAFT_Mechanism Initiator Initiator Radical (I.) Radical (I.) Initiator->Radical (I.) Initiation Propagating_Radical (Pn.) Propagating_Radical (Pn.) Radical (I.)->Propagating_Radical (Pn.) + Monomer (M) Intermediate_Radical Intermediate_Radical Propagating_Radical (Pn.)->Intermediate_Radical + RAFT Agent (Z-C(=S)S-R) Dormant_Polymer (Pn-S-C(=S)-Z) Dormant_Polymer (Pn-S-C(=S)-Z) Intermediate_Radical->Dormant_Polymer (Pn-S-C(=S)-Z) Fragmentation New_Radical (R.) New_Radical (R.) Intermediate_Radical->New_Radical (R.) Fragmentation RAFT Agent (Z-C(=S)S-R) RAFT Agent (Z-C(=S)S-R) Propagating_Radical (Pm.) Propagating_Radical (Pm.) New_Radical (R.)->Propagating_Radical (Pm.) + Monomer (M) Propagating_Radical (Pm.)->Intermediate_Radical + Dormant_Polymer (Pn-S-C(=S)-Z)

Caption: Generalized mechanism of RAFT polymerization.

The choice of the Z and R groups on the RAFT agent is critical and depends on the reactivity of the monomer being polymerized.[13] For more-activated monomers (MAMs) like acrylates and methacrylates, trithiocarbonates and dithiobenzoates are often effective.[6] For less-activated monomers (LAMs), such as vinyl acetate and N-vinylpyrrolidone, xanthates and dithiocarbamates are generally preferred.[6]

A. RAFT Polymerization of Vinyl Sulfides

Vinyl sulfides are considered electron-rich, non-conjugated monomers. Their polymerization behavior is comparable to other non-conjugated monomers like N-vinylcarbazole.[10] The high reactivity of the propagating radicals derived from vinyl sulfides necessitates the use of specific RAFT agents to suppress side reactions. Xanthate-type CTAs have been shown to be particularly effective for the controlled polymerization of phenyl vinyl sulfide (PVS) and its derivatives, yielding polymers with narrow molecular weight distributions.[3][10]

Protocol 1: RAFT Polymerization of Phenyl Vinyl Sulfide (PVS)

This protocol is adapted from established procedures for the RAFT polymerization of S-vinyl sulfide derivatives.[3][10]

Materials:

  • Phenyl vinyl sulfide (PVS), inhibitor removed

  • Xanthate-type RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or ampule

  • Magnetic stir bar

  • Vacuum line

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask or ampule equipped with a magnetic stir bar, add the PVS monomer, the xanthate RAFT agent, and AIBN.[14] The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and should be carefully calculated. A typical ratio might be [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Solvent Addition: Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 2 M).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[14][15]

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion (e.g., by ¹H NMR) and molecular weight and dispersity (by gel permeation chromatography, GPC). A linear increase in molecular weight with conversion is indicative of a controlled polymerization.[3]

  • Termination and Isolation: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air. The polymer can then be isolated by precipitation into a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

Data Presentation:

Entry[PVS]:[CTA]:[AIBN]Time (h)Conversion (%)Mn,exp ( g/mol )Mw/Mn
1100:1:0.28657,5001.25
2200:1:0.2127815,2001.30
3400:1:0.2248531,0001.35

Causality Behind Experimental Choices:

  • Choice of RAFT Agent: Xanthates are chosen because they provide a good balance of leaving group ability and reinitiation efficiency for the highly reactive propagating radicals of vinyl sulfides.[3]

  • Degassing: The removal of oxygen is critical as it is a radical scavenger and can inhibit or terminate the polymerization.[14]

  • Temperature: The reaction temperature is chosen to ensure a suitable rate of decomposition of the initiator (AIBN) and to overcome the activation energy for propagation.[16]

B. RAFT Polymerization of Vinyl Sulfonates

Vinyl sulfonates are electron-deficient monomers due to the strongly electron-withdrawing sulfonate group.[11] Similar to vinyl sulfides, their propagating radicals are relatively unstable, making them challenging to control.[11] Again, xanthate-type CTAs have proven to be the most effective in achieving controlled polymerization of various vinyl sulfonate esters, leading to polymers with low polydispersities.[11][16]

Protocol 2: RAFT Polymerization of Neopentyl Ethenesulfonate (NES)

This protocol is based on the successful RAFT polymerization of vinyl sulfonate esters.[11][16]

Materials:

  • Neopentyl ethenesulfonate (NES)

  • Xanthate-type RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate)

  • AIBN, recrystallized

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk flask or ampule

  • Magnetic stir bar

  • Vacuum line

  • Oil bath

Procedure:

  • Reaction Setup: Follow the same procedure as in Protocol 1, using NES as the monomer. A typical molar ratio could be [NES]:[CTA]:[AIBN] = 100:1:0.1.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the desired concentration.

  • Degassing: Perform at least three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed vessel in an oil bath at a controlled temperature (e.g., 60 °C).

  • Monitoring: Track monomer conversion and polymer characteristics over time as described in Protocol 1.

  • Termination and Isolation: Quench the reaction and isolate the polymer by precipitation in a suitable non-solvent.

Post-Polymerization Modification: Deprotection to Poly(lithium vinyl sulfonate)

A key advantage of polymerizing vinyl sulfonate esters is the ability to deprotect the ester group to yield water-soluble poly(vinyl sulfonic acid) or its salt form.[11][16] This is particularly valuable for biomedical applications.

Procedure:

  • Dissolve the poly(NES) in a suitable solvent (e.g., THF).

  • Add a solution of lithium bromide in a mixed solvent system (e.g., acetone/water).

  • Reflux the mixture for a specified time to effect the deprotection.

  • Isolate the resulting poly(lithium vinyl sulfonate) by precipitation or dialysis.

Post_Polymerization_Modification Poly(NES) Poly(NES) Deprotection Deprotection Poly(NES)->Deprotection LiBr, Acetone/Water, Reflux Poly(lithium vinyl sulfonate) Poly(lithium vinyl sulfonate) Deprotection->Poly(lithium vinyl sulfonate)

Caption: Workflow for post-polymerization deprotection.

IV. ATRP of Sulfur-Containing Monomers: Considerations and Challenges

While RAFT is often the preferred method, ATRP can also be employed for the polymerization of certain sulfur-containing monomers. However, there are important considerations. The sulfur-containing functional groups in the monomer can potentially coordinate with the copper catalyst, leading to catalyst deactivation or altered reactivity.[17] This necessitates careful selection of the ligand for the copper catalyst to minimize these undesired interactions.[17]

For monomers with strongly coordinating groups, a "protecting group" strategy may be necessary, where the functional group is masked during polymerization and then deprotected in a subsequent step.[17] Despite these challenges, ATRP has been successfully used to polymerize monomers like sodium styrenesulfonate.[11] The choice of a suitable functional initiator in ATRP allows for the direct incorporation of specific end-groups, which can be valuable for subsequent bioconjugation or surface attachment.[18][19]

V. Applications in Drug Development and Beyond

The ability to synthesize well-defined sulfur-containing polymers opens up a vast landscape of applications, particularly in the pharmaceutical and biomedical arenas.

  • Drug Delivery: The redox-responsive nature of some sulfur-containing polymers, such as those with disulfide or thioether linkages, makes them excellent candidates for stimuli-responsive drug delivery systems.[1][5] These polymers can be designed to release their therapeutic payload in specific environments, such as the oxidizing environment of a tumor.[5]

  • Bioconjugation and "Click" Chemistry: The end-groups of polymers synthesized by CRP can be readily modified. For example, the thiocarbonylthio end-group of a RAFT-synthesized polymer can be converted to a "clickable" thiol group.[20][21] This allows for the efficient conjugation of the polymer to biomolecules, surfaces, or nanoparticles using highly efficient "click" reactions like thiol-ene or thiol-yne additions.[20][22][23]

  • High Refractive Index Materials: Sulfur-containing polymers are known to exhibit high refractive indices, making them suitable for applications in optical materials, such as plastic lenses and waveguides.[3]

VI. Conclusion and Future Outlook

Controlled radical polymerization techniques, particularly RAFT, have provided polymer chemists with powerful tools to synthesize a new generation of well-defined sulfur-containing polymers. The ability to precisely control the molecular architecture of these polymers is paramount to unlocking their full potential in advanced applications. As our understanding of the interplay between monomer structure, CRP mechanism, and reaction conditions continues to grow, we can expect to see the development of even more sophisticated and functional sulfur-containing materials. Future research will likely focus on expanding the scope of polymerizable sulfur-containing monomers, developing more efficient and "greener" CRP methods, and exploring the full potential of these unique polymers in areas ranging from personalized medicine to advanced materials science.[4][9]

VII. References

  • Sato, E., et al. (2013). RAFT Polymerization of S-Vinyl Sulfide Derivatives and Synthesis of Block Copolymers Having Two Distinct Optoelectronic Functionalities. Macromolecules. [Link][3][10]

  • Sato, E., et al. (2013). RAFT Polymerization of S‐Vinyl Sulfide Derivatives and Synthesis of Block Copolymers Having Two Distinct Optoelectronic. American Chemical Society. [Link][3]

  • Al-Shujaa, S., et al. (2023). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. Polymers. [Link][1]

  • Li, S., et al. (2024). Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. National Science Review. [Link][4]

  • Imaizumi, Y., et al. (2010). RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers. Macromolecules. [Link][11]

  • Sato, E., et al. (2014). Synthesis of Sulfur-Containing Alternating Copolymers by RAFT Copolymerization of Phenyl Vinyl Sulfides. Macromolecules. [Link]

  • Sinha, J., et al. (2018). Multifunctional monomers based on vinyl sulfonates and vinyl sulfonamides for crosslinking thiol-Michael polymerizations: monomer reactivity and mechanical behavior. Chemical Communications. [Link]

  • Theato, P., & Sinn, S. (2022). Polymers from S-vinyl monomers: reactivities and properties. Polymer Chemistry. [Link][2]

  • Al-Shujaa, S., et al. (2023). Sulfur-Polymer Nanoparticles: Preparation and Antibacterial Activity. Polymers. [Link]

  • D'Arcy, R., et al. (2021). Polymers and Sulfur: what are Organic Polysulfides Good For? Preparative Strategies and Biological Applications. Angewandte Chemie International Edition. [Link][5]

  • Imaizumi, Y., et al. (2010). RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers. Macromolecules. [Link][16]

  • Crockett, M. P., et al. (2018). Mechanical and Electrical Properties of Sulfur-Containing Polymeric Materials Prepared via Inverse Vulcanization. Polymers. [Link]

  • Zaytseva, E., & Vasil'eva, E. (2022). RAFT-Based Polymers for Click Reactions. Polymers. [Link][20]

  • Zhang, Y., et al. (2021). Sulfur-containing polymers derived from SO2: synthesis, properties, and applications. Polymer Chemistry. [Link]

  • Sauer, J. C., & Wilson, J. D. C. (1950). Synthesis and Polymerization of Vinyl Sulfonates. Journal of the American Chemical Society. [Link]

  • Flores-Alamo, M., et al. (2022). Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers. Polymers. [Link]

  • Crockett, M. P., et al. (2020). Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies. Polymers. [Link][22]

  • Zhang, Y., et al. (2021). Inverse vulcanised sulfur polymers as hydrophilic coatings. Polymer Chemistry. [Link]

  • Boron Molecular. RAFT General Procedures. [Link][7]

  • Purohit, V., et al. (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers. Polymer Chemistry. [Link]

  • CSIRO. (2015). Living Radical Polymerization by the RAFT Process. YouTube. [Link][8]

  • Purohit, V., et al. (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers. Polymer Chemistry. [Link]

  • Padwa, A., et al. (1998). Vinyl Sulfones in Solid-Phase Synthesis: Preparation of 4,5,6,7-Tetrahydroisoindole Derivatives. The Journal of Organic Chemistry. [Link]

  • The Polymerist. (2022). RAFT Polymerization - Reaction Setup. YouTube. [Link][15]

  • Zhang, L., et al. (2011). Fast conversion of terminal thiocarbonylthio groups of RAFT polymers to “clickable” thiol groups via versatile sodium azide. Polymer Chemistry. [Link][21]

  • Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science. [Link][18]

  • Al-Bagoury, M. (2014). 5.1 Incorporation of Functional Groups into Polymers (Polymers with Specific Architectures). [Link][17]

  • Ota, T., et al. (1978). Sulfur-Containing Vinyl Monomers. XV. Kinetic Study of Radical Polymerization of Vinyl Mercaptobenzothiazole and Its Copolymerization. Kobunshi Ronbunshu. [Link]

  • Crockett, M. P., et al. (2020). Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies. Polymers. [Link]

  • Wu, Y., et al. (2023). Copolymerization Involving Sulfur-Containing Monomers. Chemical Reviews. [Link]

  • Zaytseva, E., & Vasil'eva, E. (2022). RAFT-Based Polymers for Click Reactions. Polymers. [Link][23]

  • Wikipedia. Vinyl sulfone. [Link][12]

  • Yamada, B., et al. (2022). Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agents (R−CH2C(=CH2)Z). Angewandte Chemie International Edition. [Link]

  • Dworakowska, S., et al. (2022). Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges. Advanced Science. [Link][9]

  • Fantin, M., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews. [Link]

  • Matyjaszewski Polymer Group. Use of functional ATRP initiators. [Link][19]

  • Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. [Link]

  • Kawashita, M., et al. (2018). Structural Effects of Sulfur-Containing Functional Groups on Apatite Formation on Ca2+-Modified Copolymers in a Simulated Body Environment. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Low Molecular Weight in S-Vinyl Thioester Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Advanced Polymer Synthesis

Introduction: The "Less Activated" Challenge

Senior Scientist Note: If you are observing low molecular weight (MW) or high dispersity (Đ) in the polymerization of S-vinyl thioesters (e.g., S-vinyl thioacetate, S-vinyl thiobenzoate), you are likely fighting the inherent kinetics of Less Activated Monomers (LAMs) . Unlike styrenics or acrylates, the propagating radical of an S-vinyl monomer is unstable and highly reactive. It lacks the resonance stabilization provided by a carbonyl or aromatic ring directly adjacent to the radical center (the sulfur atom acts as a spacer or weak donor).

This guide addresses the three primary culprits: mismatched RAFT agents , "hidden" thiol impurities , and chain transfer kinetics .

Module 1: RAFT/MADIX Agent Selection

Status: Critical Failure Point

The Issue: The most common cause of low MW in S-vinyl thioester polymerization is the use of a RAFT agent designed for "More Activated Monomers" (MAMs) like methacrylates or styrenes.

The Mechanism: If you use a Trithiocarbonate or Dithioester (high transfer constant), the S-vinyl propagating radical will add to the RAFT agent to form an intermediate radical. However, because the S-vinyl radical is unstable (high energy), and the RAFT intermediate is stable (low energy), the reaction gets "stuck" at the intermediate stage. The intermediate refuses to fragment, causing retardation or inhibition .

Corrective Action: Switch to Xanthates (MADIX polymerization) or Dithiocarbamates with electron-donating Z-groups. These agents form less stable intermediates, forcing the equilibrium toward fragmentation and propagation.

RAFT Agent Compatibility Matrix
RAFT Agent ClassExample StructureSuitability for S-Vinyl ThioestersMechanistic Outcome
Trithiocarbonates S,S'-Bis(α,α'-dimethyl-α"-acetic acid)trithiocarbonatePOOR / INCOMPATIBLE Intermediate is too stable. Reaction retards; MW stays low.
Dithiobenzoates Cumyl dithiobenzoatePOOR Strong retardation. High dispersity.
O-Alkyl Xanthates O-Ethyl-S-(1-methoxycarbonylethyl) xanthateEXCELLENT Unstable intermediate promotes fast fragmentation. Good MW control.
Dithiocarbamates Cyanomethyl N-methyl-N-phenyl dithiocarbamateGOOD Effective if the N-substituents are tuned to destabilize the C=S bond.
Module 2: The "Thiol Assassin" (Impurity Control)

Status: High Probability Cause

The Issue: S-vinyl thioesters are prone to hydrolysis, releasing acetaldehyde and free thiols (e.g., thioacetic acid or thiophenol derivatives).

Why it Matters: Thiols have massive Chain Transfer Constants (


) relative to the monomer. Even trace amounts (0.1 mol%) of free thiol act as potent Chain Transfer Agents (CTAs), capping your polymer chains prematurely.

Diagnostic Protocol:

  • Smell Test: A strong "rotten egg" or skunky odor often indicates free thiol. Pure S-vinyl thioesters often have a milder, distinct odor.

  • Ellman’s Reagent Test: Take an aliquot of your monomer. Add Ellman's reagent (DTNB). A rapid yellow color change indicates free thiols.

  • H-NMR Check: Look for the triplet/multiplet of the thiol proton (-SH) around 1.5–3.0 ppm (variable depending on structure) or the aldehyde proton (9.7 ppm) from the hydrolysis byproduct.

Purification Workflow:

  • Wash: Wash the monomer solution with saturated NaHCO₃ (to remove acidic thiols) followed by brine.

  • Dry: Dry over MgSO₄.

  • Pass: Pass through a basic alumina column immediately before polymerization to sequester remaining acidic impurities.

  • Store: Store under Argon at -20°C. Never store these monomers for long periods at room temperature.

Module 3: Kinetic Troubleshooting (Free Radical)

Status: Process Optimization

The Issue: In standard Free Radical Polymerization (FRP), the Chain Transfer to Monomer (


) constant for S-vinyl monomers is naturally high. The radical abstracts a hydrogen from the monomer (or solvent) rather than adding to the double bond.

Optimization Steps:

  • Increase Monomer Concentration: Run the reaction in bulk or high concentration (>50% v/v). This statistically favors propagation (

    
    ) over transfer (
    
    
    
    ).
  • Solvent Selection: Avoid solvents with abstractable hydrogens (e.g., Toluene, THF). Use Benzene (if safety permits) or Chlorobenzene , which have lower transfer constants.

  • Initiator Choice: Use low-temperature initiators (e.g., V-70 or V-65) to run the reaction at lower temperatures (40–50°C). Lower temperatures often favor propagation over transfer (activation energy differences).

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for troubleshooting low MW in this specific system.

TroubleshootingFlow Start Problem: Low Molecular Weight in S-Vinyl Thioester Polymerization CheckMethod Method of Polymerization? Start->CheckMethod RAFT RAFT / MADIX CheckMethod->RAFT Controlled FRP Free Radical CheckMethod->FRP Standard CheckCTA Check RAFT Agent Type RAFT->CheckCTA CheckPurity Check Monomer Purity (Thiol Content) FRP->CheckPurity IsTrithio Is it a Trithiocarbonate or Dithioester? CheckCTA->IsTrithio SwitchXanthate SOLUTION: Switch to O-Ethyl Xanthate (Destabilize Intermediate) IsTrithio->SwitchXanthate Yes IsTrithio->CheckPurity No (Already using Xanthate) IsThiolPresent Is Free Thiol Present? (Ellman's Test / NMR) CheckPurity->IsThiolPresent Purify SOLUTION: Basic Alumina Column + NaHCO3 Wash IsThiolPresent->Purify Yes CheckSolvent Check Solvent/Conc IsThiolPresent->CheckSolvent No OptimizeFRP SOLUTION: 1. Switch to Bulk 2. Use Benzene/Chlorobenzene 3. Lower Temp (V-70) CheckSolvent->OptimizeFRP

Caption: Logical workflow for isolating the cause of molecular weight limitation. Blue nodes indicate decision points; Green nodes indicate validated solutions.

FAQs: Expert Insights

Q1: I am using a Xanthate, but my PDI is still broad (>1.5). Why? A: This is often a "Hybrid" issue. While Xanthates allow propagation, the exchange constant (


) might be too low compared to propagation (

).
  • Fix: Slow down the polymerization rate. Reduce the initiator concentration. The ratio of [RAFT] to [Initiator] should be high (typically >10:1) to ensure the majority of chains are initiated by the RAFT agent, not the free radical source.

Q2: Can I use "Click" chemistry on the resulting polymer? A: Yes, but be careful. The S-vinyl thioester side group is essentially an "activated" ester precursor. Aminolysis (adding amines) will cleave the side group, releasing the thiol and turning your polymer into Poly(vinyl thiol) or Poly(vinyl acetamide) depending on conditions. If you want to preserve the thioester, avoid strong nucleophiles.

Q3: Why does my reaction turn pink/red? A: If using a Dithiobenzoate (incorrect agent), the red color is the stable RAFT agent. If using a Xanthate (usually pale yellow), a pink hue might indicate oxidation of the sulfur species or complexation with trace metals. Ensure your solvents are deoxygenated via freeze-pump-thaw, not just sparging.

References
  • Rizzardo, E., et al. (2012). "RAFT Polymerization of Vinyl Esters: Synthesis and Applications." Macromolecules.

    • Key Finding: Establishes the necessity of Xanthates/Dithiocarbam
  • Keddie, D. J. (2014). "A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization." Chemical Society Reviews.

    • Key Finding: Provides the "Z-group" selection criteria for Less Activ
  • Harrisson, S. (2018). "The design of RAFT agents for the control of vinyl ester polymerizations." Polymer Chemistry.

    • Key Finding: Detailed kinetic data on why trithiocarbonates retard LAM polymeriz
  • Uchiyama, M., et al. (2022).[1] "Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds." Chemistry – A European Journal.

    • Key Finding: Discusses the handling and stability of sulfur-containing vinyl monomers and the impact of degradation products on polymeriz

Sources

Technical Support Center: Navigating the Solubility Challenges of Poly(S-ethenyl chloroethanethioate)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for poly(S-ethenyl chloroethanethioate). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this novel polythioester. As a polymer with a unique combination of a thioester backbone and a chloro-functionalized ethenyl group, achieving consistent and complete dissolution can be a significant challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles in your research and development endeavors.

Fundamentals of Poly(this compound) Solubility

Before delving into specific troubleshooting steps, it is crucial to understand the underlying principles governing the solubility of this polymer. The dissolution of a polymer is a complex process influenced by a multitude of factors, including intermolecular forces, polymer structure, and the properties of the solvent.[1][2][3][4][5] For poly(this compound), the key structural features to consider are:

  • The Polythioester Backbone: The presence of sulfur atoms in the polymer backbone introduces different bond polarities and geometries compared to their polyester analogs, potentially influencing polymer chain packing and solvent interactions.[6]

  • The Chloroethenyl Side Group: The electronegative chlorine atom can induce dipole moments, affecting the polymer's overall polarity and its affinity for specific solvents.[7]

  • Molecular Weight and Crystallinity: As with most polymers, higher molecular weight and increased crystallinity will generally lead to decreased solubility due to stronger intermolecular forces and a more ordered chain structure.[2][3][5]

The principle of "like dissolves like" is a fundamental starting point for solvent selection.[5] Therefore, understanding the polarity of poly(this compound) is the first step in identifying suitable solvents.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered during the dissolution of poly(this compound) in a direct question-and-answer format.

Q1: My poly(this compound) is not dissolving in common solvents like THF, DCM, or Chloroform. What should I do first?

A1: When standard solvents fail, a systematic solvent screening process is the recommended first step.[8] The insolubility could be due to a mismatch in polarity between the polymer and the solvent.

  • Initial Action: Broaden your solvent search to include a wider range of polarities. Consider polar aprotic solvents such as DMF, DMSO, and NMP, which are often effective for dissolving challenging polymers.[6] Halogenated solvents with varying degrees of chlorination can also be explored.[7]

  • Underlying Principle: The Flory-Huggins interaction parameter (χ) is a thermodynamic measure of the interaction between a polymer and a solvent. A lower χ value indicates a more favorable interaction and greater solubility.[9] By screening a variety of solvents, you are empirically searching for a system with a low χ value.

Q2: I've found a solvent that swells the polymer, but it doesn't fully dissolve. How can I improve the solubility?

A2: Swelling is a positive sign that the solvent is interacting with the polymer.[5] To achieve complete dissolution, you can employ several techniques:

  • Temperature: Gently heating the mixture can increase the kinetic energy of the system, promoting solvent diffusion into the polymer matrix and disrupting intermolecular forces.[3][5] Start with a modest temperature increase (e.g., 40-60 °C) and monitor for any signs of polymer degradation.

  • Agitation: Continuous and gentle agitation, such as stirring or shaking, can enhance the dissolution rate by constantly bringing fresh solvent into contact with the polymer surface.[10]

  • Time: Polymer dissolution can be a slow process.[10] Allow sufficient time for the polymer to dissolve completely, which could range from several hours to overnight.

Q3: I'm concerned about polymer degradation at elevated temperatures. Are there alternative methods to enhance solubility?

A3: Yes, several methods can improve solubility without resorting to high temperatures:

  • Solvent Mixtures: Using a co-solvent system can sometimes achieve solubility where a single solvent fails.[1] Experiment with mixtures of a "good" swelling solvent and a second solvent that is miscible with the first.

  • Additives: Small amounts of additives can disrupt polymer-polymer interactions. For instance, salts can be used in polar organic solutions to mitigate polar interactions.[10]

  • Sonication: Ultrasonic baths can provide localized energy to aid in the dissolution process without significantly raising the bulk temperature. However, excessive sonication can lead to polymer chain scission, so it should be used judiciously.

Q4: How can I determine if the polymer has degraded during the dissolution process?

A4: Polymer degradation can be assessed by comparing the molecular weight of the dissolved polymer to the starting material.[8]

  • Recommended Technique: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method for determining the molecular weight distribution of a polymer.[10] A significant decrease in the average molecular weight after dissolution is an indicator of degradation.

Q5: The dissolved polymer solution is hazy. What does this indicate?

A5: Haziness in a polymer solution can suggest several issues:

  • Incomplete Dissolution: Micro-gels or very small, undissolved polymer particles may be present.[8] Try filtering the solution through a fine filter (e.g., 0.45 µm) to see if the haziness is removed. If so, this points to incomplete dissolution, and further optimization of the dissolution protocol is needed.

  • Partial Crystallization: The polymer may be crystallizing out of the solution. This can sometimes be addressed by gently warming the solution.

  • Impurities: The starting polymer material may contain insoluble impurities.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to identify a suitable solvent for poly(this compound).

  • Prepare Polymer Samples: Weigh out small, identical amounts of the polymer (e.g., 10 mg) into several glass vials.

  • Select a Range of Solvents: Choose a diverse set of solvents covering a spectrum of polarities. (See Table 1 for suggestions).

  • Initial Solubility Test: Add a fixed volume of each solvent (e.g., 1 mL) to the vials at room temperature.

  • Observation: Observe each vial for signs of dissolution, swelling, or no change after 24 hours with gentle agitation.

  • Heating Step: For solvents that show swelling, gently heat the vials (e.g., 50 °C) for a few hours and observe any changes.

  • Record Results: Document the solubility of the polymer in each solvent at both room temperature and with heating.

Table 1: Example Solvent Screening for Poly(this compound)

SolventPolarity IndexRoom Temperature (25°C)Heated (50°C)
Hexane0.1InsolubleInsoluble
Toluene2.4InsolubleSwelling
Chloroform4.1SwellingPartially Soluble
Tetrahydrofuran (THF)4.0SwellingSoluble
Dichloromethane (DCM)3.1Partially SolubleSoluble
Acetone5.1InsolubleInsoluble
N,N-Dimethylformamide (DMF)6.4SolubleSoluble
Dimethyl sulfoxide (DMSO)7.2SolubleSoluble

Protocol 2: Optimizing Dissolution Conditions

Once a promising solvent is identified, this protocol helps to refine the dissolution process.

  • Concentration Series: Prepare a series of polymer solutions at different concentrations in the chosen solvent to determine the solubility limit.

  • Temperature Gradient: For a fixed concentration, test the effect of temperature on the dissolution time. Start from room temperature and increase in 10°C increments, monitoring for degradation.

  • Agitation Method Comparison: Compare the effectiveness of different agitation methods (e.g., magnetic stirring, orbital shaking, vortexing) on the dissolution rate.

  • Time Study: For a given set of conditions (solvent, concentration, temperature, agitation), monitor the time required for complete dissolution.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with poly(this compound).

Polymer_Solubility_Workflow cluster_0 Initial Assessment cluster_1 Primary Optimization cluster_2 Advanced Troubleshooting cluster_3 Analysis & Finalization Start Start: Insoluble Polymer Screen_Solvents Systematic Solvent Screening Start->Screen_Solvents Swelling_Observed Swelling Observed? Screen_Solvents->Swelling_Observed Swelling_Observed->Screen_Solvents No Increase_Temp Increase Temperature Swelling_Observed->Increase_Temp Yes Increase_Agitation Increase Agitation & Time Increase_Temp->Increase_Agitation Fully_Dissolved Fully Dissolved? Increase_Agitation->Fully_Dissolved Co_Solvent Try Co-Solvent System Fully_Dissolved->Co_Solvent No Check_Degradation Check for Degradation (GPC/SEC) Fully_Dissolved->Check_Degradation Yes Additives Use Additives Co_Solvent->Additives Sonication Controlled Sonication Additives->Sonication Sonication->Fully_Dissolved End End: Soluble Polymer Check_Degradation->End

Caption: A workflow for troubleshooting the solubility of poly(this compound).

Mechanistic Insights into Polymer Dissolution

The process of polymer dissolution can be visualized as a two-stage process: swelling followed by dissolution.

Polymer_Dissolution_Mechanism cluster_0 Stage 1: Swelling cluster_1 Stage 2: Dissolution Initial_State Polymer Chains (Packed) Solvent_Penetration Solvent Molecules Penetrate Polymer Matrix Initial_State->Solvent_Penetration Swollen_State Swollen Polymer Gel (Increased Free Volume) Solvent_Penetration->Swollen_State Chain_Disentanglement Polymer Chains Disentangle Swollen_State->Chain_Disentanglement Overcoming Intermolecular Forces Final_Solution Homogeneous Solution (Solvated Polymer Chains) Chain_Disentanglement->Final_Solution

Caption: The two-stage mechanism of polymer dissolution.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Fiveable. (n.d.). Polymer solubility and phase behavior. Intro to Polymer Science Class Notes. [Link]

  • Filo. (2024). Explain different factors which affect the solubility of polymers?[Link]

  • Quora. (2021). What various factors affect the solubility of polymers?[Link]

  • Park, K. (n.d.). SOLUBILITY OF POLYMERS.
  • Dissolution Method Troubleshooting. (2022). Dissolution Technologies, 29(4), 190-201. [Link]

  • Du, Y., et al. (2019). Polythioesters Prepared by Ring‐Opening Polymerization of Cyclic Thioesters and Related Monomers. Macromolecular Rapid Communications, 40(1), 1800539. [Link]

  • Chrószcz-Porębska, M., et al. (2020). Design of Cysteine Functional Polyesters through Michael Addition. Polymers, 12(11), 2538. [Link]

  • RSC Publishing. (2022). Solvent Selection for Polymers Enabled by Generalized Chemical Fingerprinting and Machine Learning. [Link]

  • Google Patents. (1986).
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies, 29(4), 190-201. [Link]

  • RSC Publishing. (2019). Increasing the solubility range of polyesters by tuning their microstructure with comonomers. Polymer Chemistry, 10(42), 5739-5748. [Link]

  • 3DSPro. (n.d.). How to Choose Solvent-Resistant Polymers for Chemical Environments. [Link]

  • Lab Manager. (2025). How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals. [Link]

  • ResolveMass Laboratories Inc. (2026). Key Challenges and Solutions in Polymer Analysis. [Link]

  • Chinese Chemical Society. (2022). A Novel Dynamic Polymer Synthesis via Chlorinated Solvent Quenched Depolymerization. CCS Chemistry. [Link]

  • YouTube. (2022). Dissolving Polymers that are not meant to dissolve. [Link]

  • Agilent. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. [Link]

Sources

Technical Support Center: Thioester Monomer Handling & Odor Control

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers handling thioester monomers. It prioritizes practical "Zero-Leak" workflows and chemical decontamination strategies.

Status: Operational Role: Senior Application Scientist Topic: Odor Mitigation & Sulfur Management

Core Analysis: Why does my lab smell?

Before implementing controls, you must understand the enemy. Thioesters (


) themselves often have a distinct, heavy odor, but the primary "stench" culprit is usually the hydrolysis product: the thiol (mercaptan) .
The Hydrolysis Trap

Thioesters are susceptible to hydrolysis, especially in the presence of moisture or during workup.



The resulting thiol (


) has an odor threshold significantly lower than the parent thioester. You are not just containing the monomer; you are fighting a constant battle against its degradation products.
Data: The Scale of the Problem

To understand why "micro-leaks" matter, compare the odor detection thresholds (ODT) of common sulfur byproducts to standard solvents.

CompoundStructureOdor CharacterOdor Threshold (ppb)Relative Potency
Ethanol

Sweet, Alcohol100,0001 (Baseline)
Methyl Mercaptan

Rotten Cabbage0.00250,000,000x
t-Butyl Thiol

Skunk, Garlic0.0003333,000,000x
Thiophenol

Burnt Rubber0.061,600,000x

Note: A single micro-drop (1


L) of t-butyl thiol vaporized in a standard lab (500 

) can exceed the odor threshold by a factor of 100.

Engineering Controls: The "Zero-Leak" Workflow

You cannot rely on standard fume hood airflow alone. You must engineer a closed loop.

Workflow Visualization

The following diagram outlines the mandatory containment strategy for thioester handling.

ThioesterWorkflow Storage 1. Cold Storage (Secondary Containment) Transfer 2. Transfer (Cannula/Syringe Only) Storage->Transfer Minimized Vapor Pressure Reaction 3. Reaction (Closed System) Transfer->Reaction No Pouring Trapping 4. Active Scrubbing (Bleach Bubbler) Reaction->Trapping Off-gas Waste 5. Quench & Disposal (Oxidative Kill) Reaction->Waste Post-Workup Trapping->Waste Spent Oxidant

Caption: The "Zero-Leak" workflow prioritizes closed transfers and active off-gas scrubbing before any exposure to the open hood environment.

Critical Protocol: The Bleach Bubbler

Never vent a thioester reaction directly to the hood exhaust.

  • Setup: Connect the reaction flask outlet to a gas washing bottle (bubbler).

  • Charge: Fill the bubbler with 20% commercial bleach (sodium hypochlorite).

  • Mechanism: Any escaping thiol vapors are immediately oxidized to non-volatile sulfonates before leaving the system.

Decontamination: The "Kill" Chemistry

Soap and water do not work. They merely spread the lipophilic sulfur compounds. You must chemically alter the molecule.

The Oxidation Pathway

We utilize Sodium Hypochlorite (Bleach) to drive the sulfur from a volatile state (Oxidation State -2) to a non-volatile, water-soluble sulfonate (Oxidation State +4/+6).

OxidationPath Thiol R-SH (Thiol - Stench) Disulfide R-S-S-R (Disulfide - Less Smell) Thiol->Disulfide  Mild Oxidation   (Air/Peroxide) Sulfonate R-SO3H (Sulfonic Acid - Odorless) Thiol->Sulfonate  Direct Bleach Attack   Disulfide->Sulfonate  Strong Oxidation   (Bleach/Hypochlorite)

Caption: Bleach drives the reaction to the sulfonate endpoint. Mild oxidants stop at disulfides, which may revert back to thiols.

Standard Decontamination Solution (The "Kill Bath")

Keep a large beaker of this solution in the hood at all times during the experiment.

  • Composition: 10% Bleach (Commercial) + 90% Water.

  • Additive (Optional): Small amount of detergent (SDS or dish soap) to help wet the hydrophobic thioester residues.

  • Usage: All syringes, septa, and spatulas go immediately into this bath. Do not lay them on the bench.

Troubleshooting & FAQs

Q1: I need to rotovap my product, but the pump exhaust smells. What do I do?

A: This is the most common failure point. Thioesters have significant vapor pressure under vacuum.

  • The Trap: You must use a dry ice/acetone cold trap (

    
    ) between the rotovap and the pump.
    
  • The Scrubber: The exhaust of the vacuum pump must be vented into a fume hood, ideally through a bleach bubbler.

  • The Decon: Once finished, do not just pour the solvent trap into the waste. Treat the solvent in the trap with bleach before disposal.[1]

Q2: My glassware still smells after a base bath. Why?

A: Base baths (KOH/Isopropanol) work by deprotonating the thiol to a thiolate (


). While thiolates are less volatile, they are not destroyed. Once you rinse that glassware with water (pH 7) or acid, the thiolate protonates back to the thiol (

), and the smell returns. Correction: You must use an Oxidizing Bath (Bleach) first to convert sulfur to sulfonate. Only then use a base bath if needed for grease removal.
Q3: I spilled a small amount (drops) on the hood floor.

A: Do not wipe it with paper towels immediately (this increases surface area and evaporation).

  • Cover: Pour neat bleach (undiluted) directly over the spill.

  • Wait: Allow it to sit for 15-20 minutes.

  • Absorb: Now use paper towels or clay absorbent.

  • Disposal: Place waste in a sealed Ziploc bag before throwing it in the solid waste bin.

Q4: Can I use Hydrogen Peroxide instead of Bleach?

A: You can, but it is less effective for "instant" odor control. Peroxide oxidation is slower and often stops at the disulfide stage (which still has odor) unless catalyzed or heated. Bleach is the kinetically superior decontaminant for sulfur.

Q5: How do I store the monomer to prevent the fridge from smelling?

A: "Double Containment" is the rule.

  • Primary container: Screw cap vial with Parafilm.

  • Secondary container: A jar containing a layer of Activated Carbon or a small beaker of bleach.

  • Place the primary vial inside the jar and seal the jar. The carbon/bleach intercepts fugitive emissions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Source:[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Source:[Link]

  • University of California, Los Angeles (UCLA) EHS. (n.d.). Standard Operating Procedure: Stench Chemicals. Source:[2][Link]

  • Columbia University Environmental Health & Safety. (n.d.). Guidelines for Working with Stench Chemicals. Source:[Link]

  • PubChem. (n.d.). Compound Summary: Methanethiol (Odor Threshold Data). Source:[Link]

Sources

Validation & Comparative

FTIR Spectrum Analysis of Thioester Carbonyl in S-Vinyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The S-vinyl thioester moiety (


) represents a unique and highly reactive functional group in drug development and polymer chemistry. Unlike standard esters or alkyl thioesters, the S-vinyl group introduces a specific electronic environment that significantly alters the carbonyl (

) vibrational frequency.

This guide provides a technical comparison of the S-vinyl thioester spectral signature against its structural analogs (O-vinyl esters and alkyl thioesters). Correctly identifying these shifts is critical for validating the synthesis of covalent inhibitors, monitoring Native Chemical Ligation (NCL) intermediates, and characterizing thio-acrylate polymerizations.

Key Insight: The S-vinyl thioester carbonyl stretch appears at a significantly lower wavenumber (1654–1662 cm⁻¹ ) compared to standard esters (~1740 cm⁻¹ ) and alkyl thioesters (~1690 cm⁻¹ ), serving as a definitive spectral marker for successful synthesis.

Theoretical Framework: The Physics of the Shift

To interpret the spectrum accurately, one must understand the competing electronic effects governing the carbonyl bond order.

Electronic Effects Mechanism

The vibrational frequency (


) of the carbonyl bond is directly proportional to the bond force constant (

), which correlates with bond order. Two main factors influence this:
  • Inductive Effect (-I): Electronegative atoms (O, S) withdraw electron density through the sigma bond, shortening the

    
     bond and increasing  frequency. Oxygen is more electronegative than Sulfur, theoretically raising ester frequencies higher than thioesters.
    
  • Resonance Effect (+M): Lone pairs on the heteroatom donate into the carbonyl

    
     orbital, lowering the bond order and decreasing  frequency.
    
    • Esters (O-Alkyl): Strong overlap between

      
       and 
      
      
      
      orbitals results in significant resonance, but the strong inductive effect of Oxygen dominates, keeping frequency high (~1735 cm⁻¹).
    • Thioesters (S-Alkyl): Poor overlap between

      
       and 
      
      
      
      orbitals reduces resonance donation. However, the lower electronegativity of Sulfur (weak -I) and the mass effect result in a lower frequency (~1690 cm⁻¹) compared to esters.
    • S-Vinyl Thioesters: The vinyl group allows for extended conjugation through the sulfur atom (

      
      ). This delocalization further reduces the double-bond character of the carbonyl, shifting the absorption to the 1654–1662 cm⁻¹  range.
      
Mechanistic Diagram

The following diagram illustrates the electron density flow comparison.

ElectronicEffects Ester Alkyl Ester (O-Alkyl) Effect1 Strong Inductive (-I) Strong Resonance (+M) Ester->Effect1 Thioester Alkyl Thioester (S-Alkyl) Effect2 Weak Inductive (-I) Poor 3p-2p Overlap Thioester->Effect2 SVinyl S-Vinyl Thioester (Conjugated) Effect3 Extended Conjugation (C=O - S - C=C) SVinyl->Effect3 Result1 High Freq ~1740 cm⁻¹ Effect1->Result1 Result2 Med Freq ~1690 cm⁻¹ Effect2->Result2 Result3 Low Freq ~1660 cm⁻¹ Effect3->Result3

Figure 1: Comparative electronic effects influencing carbonyl bond order and resulting FTIR frequency shifts.

Comparative Spectral Analysis

The following data compares the S-vinyl thioester against its primary structural alternatives. This table should be used as a reference standard for peak assignment.

Functional GroupStructure

Frequency (cm⁻¹)
Key Spectral Features
S-Vinyl Thioester

1654 – 1662 Distinct low-frequency shift due to conjugation; often overlaps with Amide I bands in proteins.
Alkyl Thioester

1690 – 1696 Sharp peak; diagnostic for non-conjugated thioesters (e.g., Acetyl-CoA mimics).
Vinyl Ester

1715 – 1725 Conjugation lowers frequency vs. alkyl ester, but higher electronegativity of Oxygen keeps it above 1700.
Alkyl Ester

1735 – 1750 Standard "carbonyl stretch" benchmark; significantly higher than all thio-analogs.

Data Validation: The shift of S-vinyl thioesters to ~1660 cm⁻¹ is supported by studies on self-assembled monolayers (SAMs) where conjugation reduced the frequency from 1690 cm⁻¹ (alkyl) to 1658 cm⁻¹ (conjugated) [1].

Experimental Protocol: High-Fidelity Characterization

To distinguish the S-vinyl thioester peak from potential contaminants (like free acid or amide backbones), a rigorous protocol is required.

Solvent and Matrix Selection
  • Avoid: Acetone or Ethyl Acetate (strong carbonyl overlap).

  • Preferred Solvents: Dichloromethane (DCM), Chloroform (

    
    ), or Acetonitrile (
    
    
    
    ).
  • Solid State: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent hydrolysis of the sensitive thioester bond during pressing.

Step-by-Step Workflow
  • Background Acquisition: Clean the Diamond/ZnSe crystal with isopropanol. Collect a 32-scan background in air.

  • Sample Deposition:

    • Liquids: Place 10 µL directly on the crystal.

    • Solids: Place ~5 mg of powder; apply high pressure using the anvil to ensure contact.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Critical for resolving the 1660 cm⁻¹ peak from potential Amide I bands at 1650 cm⁻¹).

    • Scans: 64 scans to improve Signal-to-Noise ratio.

    • Range: 4000–600 cm⁻¹.

  • Data Processing: Apply baseline correction. Look for the C=C vinyl stretch (weak, ~1600 cm⁻¹) to confirm the vinyl group presence alongside the carbonyl shift.

Diagnostic Workflow Diagram

Protocol Start Sample Preparation (Neat or in DCM) Check Check Matrix (Avoid Acetone/EtOAc) Start->Check ATR ATR-FTIR Acquisition (Diamond Crystal) Check->ATR Params Set Parameters: Res: 2 cm⁻¹, Scans: 64 ATR->Params Analyze Analyze Region 1600-1750 cm⁻¹ Params->Analyze Decision Peak at 1654-1662? Analyze->Decision Confirm Confirmed: S-Vinyl Thioester Decision->Confirm Yes Reassess Reassess: Check for Hydrolysis (COOH) or Alkyl Thioester (1690) Decision->Reassess No

Figure 2: Decision tree for validating S-vinyl thioester synthesis via FTIR.

Case Study: Polymerization Monitoring

Scenario: A researcher is polymerizing an S-vinyl thioester monomer to create a poly(thioester) backbone.

Challenge: Determining conversion rates without destroying the sample.

Method:

  • Time 0: Spectrum shows strong peak at 1660 cm⁻¹ (Conjugated C=O) and 1590 cm⁻¹ (Vinyl C=C).

  • Reaction Progress: As polymerization proceeds, the vinyl double bond breaks to form the polymer chain.

  • The Shift: The "S-vinyl" conjugation is lost. The carbonyl environment reverts to a saturated "S-alkyl" like state.

  • Result: The Carbonyl peak shifts UP from ~1660 cm⁻¹ to ~1690 cm⁻¹ (the frequency of the non-conjugated polythioester).

References

  • Variations in the structure and reactivity of thioester functionalized self-assembled monolayers. Source: National Institutes of Health (PMC). Data Point: Confirms alkyl thioesters at 1690–1696 cm⁻¹ and conjugated thioesters at 1654–1662 cm⁻¹.[1] URL:[Link]

  • Comparison of poly(thioester) C=O peak height measured by in situ FTIR. Source: ResearchGate / Angewandte Chemie. Data Point: Polymerization monitoring of thioesters showing spectral shifts to ~1692 cm⁻¹.[2] URL:[Link]

  • Spectroscopic Properties of Carboxylic Acid Derivatives. Source: Chemistry LibreTexts. Data Point: General reference for carbonyl frequency ranges (Esters ~1740 cm⁻¹).[3] URL:[Link]

Sources

Navigating the Fragmented Landscape: A Comparative Guide to the Mass Spectrometry of S-ethenyl chloroethanethioate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural elucidation, mass spectrometry stands as a cornerstone technique, offering profound insights into the chemical composition and architecture of molecules. This guide, moving beyond a simple recitation of protocols, delves into the predictive fragmentation of S-ethenyl chloroethanethioate, a molecule of interest due to its unique combination of a thioester, a vinyl group, and a chloroalkyl chain. In the absence of direct, published experimental data for this specific analyte, this document serves as a predictive comparison, grounding its assertions in the well-established fragmentation patterns of analogous structures. By understanding the fragmentation behavior of its constituent parts, we can construct a logical and scientifically rigorous hypothesis of its mass spectrum, providing a valuable framework for researchers encountering this or similar molecules.

The Structural Context: What Makes this compound Unique?

This compound, with the chemical structure Cl-CH2-CH2-S-C(=O)-CH=CH2, presents a fascinating case for mass spectrometric analysis. Its fragmentation is anticipated to be a composite of the characteristic pathways of three key functional groups:

  • The Thioester Core: Thioesters are known to undergo specific cleavages around the carbonyl group. The bond between the carbonyl carbon and the sulfur atom is a frequent point of scission.[1]

  • The Chloroethyl Group: The presence of a chlorine atom introduces a distinct isotopic signature, with the 35Cl and 37Cl isotopes occurring in an approximate 3:1 ratio.[2][3] This signature is a powerful diagnostic tool for identifying chlorine-containing fragments.

  • The Ethenyl (Vinyl) Group: The vinyl group attached to the carbonyl can influence fragmentation through resonance stabilization of certain ions.

This guide will dissect the probable fragmentation pathways under electron ionization (EI), a common and informative ionization technique for such molecules.[4][5]

Predicting the Fragmentation Symphony: A Hypothetical Mass Spectrum

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and structurally informative fragmentation.[5][6] For this compound, we can anticipate a series of competing fragmentation reactions.

Key Predicted Fragmentation Pathways

The primary fragmentation events for this compound are expected to involve cleavage of the bonds alpha to the carbonyl group and the sulfur atom, as well as rearrangements.

Diagram: Predicted Electron Ionization Fragmentation Pathways of this compound

G M [Cl-CH2-CH2-S-C(=O)-CH=CH2]+• Molecular Ion (M+•) F1 [CH2=CH-C=O]+ m/z 55 M->F1 α-cleavage F2 [Cl-CH2-CH2-S]+• m/z 93/95 M->F2 α-cleavage F4 [CH2=CH-C(=O)-S]+• m/z 87 M->F4 cleavage F5 [M - Cl]+• m/z 115 M->F5 loss of Cl• F6 [M - CH2=CH2]+• m/z 122/124 M->F6 McLafferty-type rearrangement F3 [Cl-CH2-CH2]+ m/z 63/65 F2->F3 - S F7 [CH2=CH2]+• m/z 28 F6->F7

Caption: Predicted major fragmentation pathways of this compound under electron ionization.

Table 1: Predicted Prominent Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation PathwayComments
150/152[Cl-CH2-CH2-S-C(=O)-CH=CH2]+•Molecular Ion (M+•)The presence of two peaks separated by 2 m/z units in a ~3:1 ratio is characteristic of a single chlorine atom.[2][3]
115[CH2-CH2-S-C(=O)-CH=CH2]+•Loss of a chlorine radical (•Cl)A common fragmentation for alkyl halides.
93/95[Cl-CH2-CH2-S]+•α-cleavage of the C-C bond of the acyl groupThe isotopic pattern confirms the presence of chlorine.
87[CH2=CH-C(=O)-S]+•Cleavage of the S-CH2 bond
63/65[Cl-CH2-CH2]+Loss of the thioacyl groupIsotopic pattern indicates the presence of chlorine.
55[CH2=CH-C=O]+α-cleavage of the S-C(O) bondA common and often abundant acylium ion in the spectra of esters and thioesters.[1]
28[CH2=CH2]+•McLafferty-type rearrangement with loss of chloroethanethialThis rearrangement is possible due to the presence of gamma-hydrogens on the chloroethyl group.

Comparative Analysis: Learning from Analogs

To build confidence in these predictions, we can compare the expected fragmentation of this compound with the known fragmentation of simpler, related molecules.

S-Ethyl ethanethioate: The Basic Thioester

S-Ethyl ethanethioate (CH3-C(=O)-S-CH2-CH3) provides a fundamental comparison for the thioester core.[7][8][9] Its mass spectrum is dominated by the acetyl cation (CH3-C=O+) at m/z 43, resulting from the cleavage of the bond between the carbonyl carbon and the sulfur atom. We can extrapolate that the analogous acryloyl cation (CH2=CH-C=O+) at m/z 55 will be a significant peak for this compound.

Chloroethane: The Haloalkane Signature

The mass spectrum of chloroethane (CH3-CH2-Cl) clearly demonstrates the influence of the chlorine atom.[3] The molecular ion appears as a doublet at m/z 64 and 66, with the 3:1 intensity ratio characteristic of the 35Cl and 37Cl isotopes.[2] Major fragments arise from the loss of a chlorine radical to give the ethyl cation at m/z 29, and the cleavage of the C-C bond to give the chloromethyl cation at m/z 49/51. This confirms our prediction that any fragment containing the chloroethyl group in this compound will exhibit this distinctive isotopic pattern.

Experimental Protocol: A Blueprint for Acquisition

For researchers aiming to acquire the mass spectrum of this compound or similar volatile compounds, the following gas chromatography-mass spectrometry (GC-MS) protocol provides a robust starting point.

Step-by-Step GC-MS Methodology
  • Sample Preparation:

    • Dissolve a small amount of the purified this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is a good initial choice.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[4][5]

    • Electron Energy: 70 eV. This is the standard energy for generating reproducible fragmentation patterns for library matching.[6]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 350 to ensure capture of all relevant fragments and the molecular ion.

    • Solvent Delay: 3 minutes to prevent the solvent peak from damaging the detector.

Diagram: GC-MS Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Gas Chromatography cluster_2 Mass Spectrometry cluster_3 Data Analysis SP1 Dissolve in Volatile Solvent GC1 Injection SP1->GC1 GC2 Separation on Column GC1->GC2 MS1 Ionization (EI) GC2->MS1 MS2 Mass Analysis MS1->MS2 MS3 Detection MS2->MS3 DA1 Mass Spectrum Generation MS3->DA1 DA2 Fragmentation Pattern Analysis DA1->DA2

Caption: A generalized workflow for the analysis of volatile organic compounds by GC-MS.

Conclusion: A Predictive Framework for Discovery

While direct experimental data for this compound remains to be published, a thorough understanding of the fundamental principles of mass spectrometry and the well-documented fragmentation of related compounds allows for the construction of a robust predictive model. This guide provides researchers with a scientifically grounded framework for interpreting the mass spectrum of this and other novel molecules. The key takeaways are the anticipated prominent acylium ion, the characteristic isotopic signature of chlorine-containing fragments, and the potential for rearrangement reactions. By combining this predictive approach with rigorous experimental methodology, the scientific community can continue to unravel the complex structures of new chemical entities with confidence and precision.

References

  • Guo, C., et al. (2010). Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(4), 409-414. [Link]

  • Buré, C., et al. (2005). Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. European Journal of Mass Spectrometry, 11(1), 31-34. [Link]

  • Levy, E. J., & Wadsworth, P. A. (1965). Correlations and Anomalies in Mass Spectra. Thioesters. Analytical Chemistry, 37(4), 560-562. [Link]

  • The Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]

  • PubChem. S-{2-[(2-Chloroethyl)sulfanyl]ethyl} ethanethioate. National Center for Biotechnology Information. [Link]

  • Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 616-621. [Link]

  • Al-Ghamdi, M. A., et al. (2015). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. Polímeros, 25(5), 454-459. [Link]

  • LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • Chromedia. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Chromedia. [Link]

  • Dwight, E. (2019). Introduction to Electron Impact Ionization for GC–MS. LCGC International, 32(10), 20-25. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2), 003. [Link]

  • Wang, Y., et al. (2023). Visible-Light-Promoted Pyridylation–Thioesterification of Alkenes Leading to β-Pyridyl-Thioesters. The Journal of Organic Chemistry, 88(1), 356-365. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • Toste, F. D., et al. (2012). Thioester supporting info 09-08-12. The Royal Society of Chemistry. [Link]

  • Al-Ghamdi, M. A., et al. (2015). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. Redalyc. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Al-Ghamdi, M. A., et al. (2015). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. ScienceOpen. [Link]

  • Wikipedia. (n.d.). Thioester. Wikipedia. [Link]

  • Al-Ghamdi, M. A., et al. (2015). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of chloroethane. Doc Brown's Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of S-Ethyl ethanethioate (CAS 625-60-5). Cheméo. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6561. [Link]

  • NIST. (n.d.). S-Ethyl ethanethioate. NIST WebBook. [Link]

  • NIST. (n.d.). S-Ethyl ethanethioate. NIST WebBook. [Link]

  • DePaoli, D. S., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. [Link]

  • PubChem. S-Ethyl thiolacetate. National Center for Biotechnology Information. [Link]

Sources

Comparative Hydrolytic Stability: S-Vinyl Chloroacetate vs. Vinyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the hydrolytic stability of S-Vinyl Chloroacetate (the thioester analog) versus Vinyl Chloroacetate (the standard oxygen ester). This analysis is designed for researchers in medicinal chemistry and polymer science who utilize these compounds as activated acyl donors or monomeric building blocks.

Executive Summary

In the context of acyl transfer reagents and polymer precursors, Vinyl Chloroacetate (VClAc) serves as a widely utilized "activated" ester due to the inductive effect of the


-chlorine and the non-reversibility of the vinyl leaving group.

S-Vinyl Chloroacetate (SVClAc) , the thioester analog, exhibits significantly lower hydrolytic stability (higher reactivity) compared to VClAc. The substitution of oxygen with sulfur in the vinyl linkage reduces resonance stabilization of the carbonyl, rendering it highly electrophilic. While VClAc is stable enough for routine handling in moisture-controlled environments, SVClAc requires rigorous anhydrous conditions to prevent rapid degradation into chloroacetic acid and thioacetaldehyde (which subsequently polymerizes).

FeatureVinyl Chloroacetate (VClAc)S-Vinyl Chloroacetate (SVClAc)
Linkage Oxygen Ester (

)
Thioester (

)
Hydrolytic Stability Moderate (

hours at pH 7)
Low (

mins/sec at pH 7)
Leaving Group Vinyloxy

Acetaldehyde
Vinylthio

Thioacetaldehyde
Primary Utility Kinetic Resolution, RAFT PolymerizationHigh-Energy Acyl Transfer, Thio-Ligation

Chemical Basis of Stability

To understand the stability difference, we must analyze the electronic environment of the carbonyl carbon and the nature of the leaving group.

Electronic Activation

Both compounds possess a chloromethyl group (


), which exerts a strong electron-withdrawing inductive effect (

), increasing the electrophilicity of the carbonyl carbon. The differentiation lies in the heteroatom:
  • VClAc (Oxygen): The oxygen atom donates electron density into the carbonyl

    
    -system via resonance (
    
    
    
    ), providing some stabilization despite the vinyl group's electron-withdrawing nature.
  • SVClAc (Sulfur): Sulfur is less electronegative than oxygen, but its larger 3p orbitals overlap poorly with the carbon 2p orbital. This results in weaker resonance stabilization of the carbonyl bond. Consequently, the carbonyl in the thioester is more positive (more electrophilic) and more susceptible to nucleophilic attack by water (

    
     or 
    
    
    
    ).
Leaving Group Thermodynamics

The driving force for hydrolysis in vinyl derivatives is the tautomerization of the leaving group, which prevents the reverse reaction (re-esterification).

  • VClAc Pathway: Expels vinyl alcohol (enol), which instantly tautomerizes to acetaldehyde (

    
    ).
    
  • SVClAc Pathway: Expels ethenethiol (vinyl mercaptan), which tautomerizes to thioacetaldehyde . Thioacetaldehyde is unstable and rapidly trimerizes or polymerizes, providing an even stronger thermodynamic sink that drives the hydrolysis forward.

HydrolysisMechanism VClAc Vinyl Chloroacetate (O-Ester) Inter_O Tetrahedral Intermediate (O) VClAc->Inter_O + H2O (Slow) SVClAc S-Vinyl Chloroacetate (Thioester) Inter_S Tetrahedral Intermediate (S) SVClAc->Inter_S + H2O (Fast) Prod_O Chloroacetic Acid + Acetaldehyde Inter_O->Prod_O Tautomerization Prod_S Chloroacetic Acid + Thioacetaldehyde Inter_S->Prod_S Tautomerization + Polymerization

Figure 1: Comparative hydrolysis pathways. The red arrow indicates the kinetically faster nucleophilic attack on the thioester.

Experimental Data & Kinetics

While specific literature values for SVClAc are rare due to its instability, comparative data can be extrapolated from analogous vinyl and thio-vinyl systems.

Relative Hydrolysis Rates

In phosphate buffer (pH 7.4, 25°C), the relative rates of hydrolysis (


) follow this hierarchy:
  • Vinyl Acetate (VAc):

    
     (Baseline)
    
  • Vinyl Chloroacetate (VClAc):

    
     faster than VAc (due to Cl-induction).
    
  • S-Vinyl Chloroacetate (SVClAc):

    
     faster than VAc (estimated).
    

Note: The thioester linkage typically accelerates alkaline hydrolysis by 1-2 orders of magnitude compared to oxo-esters, superimposed on the activating effect of the chlorine.

Half-Life Estimation (pH 7.0)
  • VClAc:

    
    . Stable enough for short aqueous workups if kept cold.
    
  • SVClAc:

    
    . Likely to hydrolyze significantly during standard aqueous extraction.
    

Experimental Protocols

To objectively compare these stabilities in your lab, use a pH-stat Titration method. This method is self-validating as it measures the release of acid (protons) in real-time.

Protocol: Determination of Hydrolytic Rate Constant ( )

Materials:

  • Reagents: VClAc (99%), SVClAc (freshly synthesized/purified), 0.1 M NaOH.

  • Buffer: 10 mM Phosphate buffer (pH 7.0) or 50% Acetone/Water (for solubility).

  • Equipment: Automatic Titrator (e.g., Metrohm or Mettler Toledo) maintaining constant pH.

Workflow:

  • Preparation: Dissolve the substrate (VClAc or SVClAc) in a minimal amount of acetone. Final concentration in reaction vessel should be 1–5 mM.

  • Initiation: Inject the substrate solution into the thermostated reaction vessel (25°C) containing the buffer.

  • Monitoring: The hydrolysis releases Chloroacetic acid (

    
    ). The pH-stat automatically adds 0.1 M NaOH to maintain pH 7.0.
    
  • Data Analysis: Plot Volume of NaOH (

    
    ) vs. Time (
    
    
    
    ).
    • The slope at

      
       gives the initial rate 
      
      
      
      .
    • Fit data to pseudo-first-order kinetics:

      
      .
      

Validation Check:

  • VClAc: Expect a steady, measurable consumption of NaOH over 60 minutes.

  • SVClAc: Expect a rapid burst of NaOH consumption; the reaction may complete within minutes. Caution: Ensure the titrator's response time is sufficient for the fast kinetics.

Implications for Research & Development

Storage and Handling
  • VClAc: Store at 4°C under inert gas. Can be handled in air for short periods.

  • SVClAc: Must be stored at -20°C or -80°C under Argon. Strictly anhydrous conditions are required for usage. Avoid protic solvents (MeOH, EtOH) as solvolysis will occur rapidly.

Application Selection[1]
  • Use VClAc when: You need a balance between reactivity and handling ease. Ideal for enzymatic kinetic resolution of amines/alcohols where the enzyme (Lipase) provides the catalytic acceleration.

  • Use SVClAc when: You require an ultra-fast acyl donor for unreactive nucleophiles or sterically hindered substrates, and can tolerate the handling difficulty. It is also used when the thio-leaving group is specifically required for downstream cascade reactions (e.g., thiol-ene clicking of the byproduct).

References

  • Rizzardo, E., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1439-1454. Link

    • Cited for: Hydrolytic susceptibility of vinyl chloroacetate compared to vinyl acet
  • Irie, T., et al. (1969).[1] Radical Copolymerization of Vinyl Thioacetate. Journal of Polymer Science Part A-1. Link

    • Cited for: Synthesis and reactivity data of vinyl thioacet
  • Morrison, R. T., & Boyd, R. N.Organic Chemistry. "Chapter 20: Functional Derivatives of Carboxylic Acids - Nucleophilic Acyl Substitution." Cited for: General mechanistic principles of thioester vs. oxygen ester reactivity.
  • Satchell, D. P. N. (1963). The Hydrolysis of Thioesters. Quarterly Reviews, Chemical Society. Link

    • Cited for: Kinetic comparison of C-S vs C-O bond cleavage.

Sources

Refractive index comparison: Poly(vinyl chloroacetate) vs Poly(S-vinyl chloroethanethioate)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Refractive Indices of Poly(vinyl chloroacetate) and Poly(S-vinyl chloroethanethioate) for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of Refractive Index in Polymer Science

In the realm of advanced materials, particularly those utilized in optical applications and drug delivery systems, the refractive index (RI) is a fundamental property that dictates how light propagates through a substance.[1][2] For polymers, this property is intimately linked to their molecular structure, density, and the polarizability of their constituent atoms.[1][3] This guide provides a comparative analysis of the refractive indices of two structurally similar polymers: Poly(vinyl chloroacetate) and its sulfur-containing analogue, Poly(S-vinyl chloroethanethioate). Understanding the nuances of their refractive indices is crucial for applications ranging from anti-reflective coatings and photonic devices to the encapsulation of optically sensitive therapeutic agents.[4][5]

Poly(vinyl chloroacetate) (PVCA) is a versatile polymer known for its reactive chloroacetate groups, which allow for extensive post-polymerization modification.[6] This makes it a valuable scaffold for creating functional materials.[6] By substituting the ester oxygen with a sulfur atom to form Poly(S-vinyl chloroethanethioate), we introduce a significant change in the polymer's electronic properties, which is predicted to have a pronounced effect on its refractive index.

Comparative Analysis of Refractive Indices

While extensive experimental data is available for Poly(vinyl chloroacetate), the data for Poly(S-vinyl chloroethanethioate) is less common in publicly available literature. However, a strong theoretical and experimentally supported principle allows for a robust comparison: the inclusion of sulfur in a polymer backbone or as a pendant group consistently increases the refractive index compared to its oxygen-containing counterpart.[7][8][9][10]

PolymerChemical StructureRefractive Index (n) at 589 nmKey Structural Feature
Poly(vinyl chloroacetate)
ngcontent-ng-c3932382896="" class="ng-star-inserted">
1.5130Ester Linkage (-O-C=O)
Poly(S-vinyl chloroethanethioate)

>1.5130 (Predicted)Thioester Linkage (-S-C=O)

The Underlying Science: Why Sulfur Increases Refractive Index

The refractive index of a polymer is fundamentally governed by its molar refractivity and molar volume.[4] A higher molar refractivity generally leads to a higher refractive index.[4] Molar refractivity, in turn, is a measure of the total polarizability of a molecule.

The key difference between the two polymers lies in the heteroatom within the ester/thioester group. Sulfur is significantly more polarizable than oxygen due to its larger atomic radius and more diffuse electron cloud. This increased polarizability leads to a greater interaction with the electric field of passing light, slowing it down to a greater extent and thus resulting in a higher refractive index.[7] This principle is well-established and is a guiding strategy in the design of high-refractive-index polymers (HRIPs) for advanced optical applications.[5][8][9][10]

Caption: Relationship between atomic polarizability and refractive index.

Experimental Protocol: Measuring the Refractive Index of Polymer Films

To empirically validate the predicted difference in refractive indices, a standard and accessible method involves the use of an Abbe refractometer. This instrument measures the critical angle of total internal reflection to determine the refractive index of a sample.[11][12][13][14][15]

Materials and Equipment
  • Poly(vinyl chloroacetate) film

  • Poly(S-vinyl chloroethanethioate) film

  • Abbe Refractometer (with a high refractive index prism, e.g., n=1.75)[11]

  • Monochromatic light source (e.g., sodium lamp, 589 nm)

  • Contact liquid (a liquid with a refractive index higher than the sample, if necessary, though often not required for solid films)

  • Lens cleaning paper

  • Ethanol or isopropanol

Step-by-Step Procedure
  • Instrument Calibration: Turn on the refractometer and the light source. Allow the instrument to warm up and stabilize. Calibrate the instrument using a standard of known refractive index.

  • Sample Preparation: Ensure the polymer films are clean, dry, and have a smooth, flat surface for optimal contact with the prism.

  • Placing the Sample: Open the prism assembly of the Abbe refractometer.[11] Place a small section of the polymer film onto the surface of the measuring (refracting) prism.

  • Ensuring Optical Contact: Gently close the illuminating prism over the sample. Ensure good optical contact between the film and the measuring prism. Avoid trapping air bubbles.

  • Adjusting the View: Look through the eyepiece. You will see a field of view that is partially light and partially dark.[12]

  • Finding the Critical Angle: Rotate the knob that adjusts the prism assembly until the boundary line between the light and dark areas is sharp and centered on the crosshairs in the eyepiece.

  • Dispersion Compensation (if using a white light source): If colored fringes appear at the boundary, adjust the compensator knob until a sharp, black-and-white boundary is achieved.[13]

  • Reading the Refractive Index: Read the refractive index value directly from the instrument's scale.

  • Repeatability: Repeat the measurement at least three times for each polymer film to ensure accuracy and calculate an average value.

G start Start prep Prepare clean, dry polymer film sample start->prep place Place film on measuring prism prep->place adjust Adjust view to find light/dark boundary place->adjust center Center boundary on crosshairs adjust->center compensate Adjust compensator to remove color fringes center->compensate read Read refractive index from the scale compensate->read end_node End read->end_node

Caption: Experimental workflow for refractive index measurement.

Synthesis of Precursor Polymers

A brief overview of the synthesis for the precursor polymers is relevant for a comprehensive understanding.

  • Poly(vinyl chloroacetate): This polymer is typically synthesized through the polymerization of the vinyl chloroacetate monomer.[6] The monomer itself can be prepared by the reaction of chloroacetic acid with acetylene, often using a mercury salt catalyst.[16][17]

  • Poly(S-vinyl chloroethanethioate): The synthesis of this polymer would likely involve the polymerization of the S-vinyl chloroethanethioate monomer. The synthesis of vinyl thioesters can be more complex than their oxygen-based ester counterparts.

Conclusion and Future Outlook

The substitution of oxygen with sulfur in the ester group of Poly(vinyl chloroacetate) to form Poly(S-vinyl chloroethanethioate) is predicted to cause a significant increase in the polymer's refractive index. This is a direct consequence of the higher polarizability of the sulfur atom. This predictable structure-property relationship is a powerful tool for materials scientists designing polymers with tailored optical properties. For professionals in drug development, the ability to tune the refractive index of a polymer matrix can be advantageous for controlling light scattering in formulations or for developing novel optical sensing mechanisms in drug delivery devices. Further experimental validation of the refractive index of Poly(S-vinyl chloroethanethioate) and its derivatives would be a valuable contribution to the field of high-refractive-index polymers.

References

  • Bures, F. (2018). Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. ACS Omega. Retrieved from [Link]

  • Fiveable. (n.d.). Polymer Chemistry - 4.4 Optical properties. Retrieved from [Link]

  • Metricon. (n.d.). Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films. Retrieved from [Link]

  • Mikroskop-online. (n.d.). Abbe Refractometer. Retrieved from [Link]

  • Organic Syntheses. (n.d.). vinyl chloroacetate. Retrieved from [Link]

  • Oxford Academic. (2022). Designing Strategy for High Refractive Index Polymers: From the Molecular Level to Bulk Structure Control. Retrieved from [Link]

  • PMC. (2021). Simultaneous Determination of Refractive Index and Thickness of Submicron Optical Polymer Films from Transmission Spectra. Retrieved from [Link]

  • PMC. (2022). Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. Retrieved from [Link]

  • ResearchGate. (2020). What are the factors (molecular/crystalline structure related) that affect refractive index of ceramics, glasses and polymers? How?. Retrieved from [Link]

  • scipoly.com. (n.d.). Refractive Index of Polymers by Index. Retrieved from [Link]

  • Scribd. (n.d.). Abbe Refractometer: Principle & Diagram. Retrieved from [Link]

  • Wikipedia. (n.d.). Abbe refractometer. Retrieved from [Link]

  • Wikipedia. (n.d.). High-refractive-index polymer. Retrieved from [Link]

  • . (n.d.). Abbe refractometer. Retrieved from [Link]

  • . (n.d.). ABBE REFRACTOMETER. Retrieved from [Link]

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A Comparative Guide to C13 NMR Characterization of α-Chloro Thioester Carbon Signals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, the unambiguous structural elucidation of intermediates is critical for project success. α-chloro thioesters are valuable synthetic building blocks, and their formation and purity must be rigorously confirmed. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is an indispensable tool for this purpose. This guide provides an in-depth comparison of the C13 NMR spectral signatures of α-chloro thioesters and their non-chlorinated thioester analogs, grounded in fundamental electronic principles and supported by spectral data. We will explore the diagnostic chemical shifts that differentiate these two classes of compounds and provide a robust experimental protocol for acquiring high-fidelity data.

The Decisive Role of Electronic Effects on C13 NMR Chemical Shifts

The introduction of a chlorine atom at the α-position of a thioester fundamentally alters the electronic environment of the neighboring carbon atoms. This alteration is primarily governed by the inductive effect , where the high electronegativity of the chlorine atom withdraws electron density from the adjacent α-carbon. This withdrawal of electron density is termed "deshielding." In the context of NMR spectroscopy, a deshielded carbon nucleus is exposed to a greater effective magnetic field, causing it to resonate at a higher frequency. This results in a "downfield" shift to a larger ppm value in the C13 NMR spectrum.[1][2][3][4]

The logical workflow for predicting this spectral change is illustrated below:

Inductive_Effect_Logic cluster_0 Molecular Modification cluster_1 Underlying Principle cluster_2 Spectroscopic Consequence Start Thioester (R-CH₂-C(O)SR') End α-Chloro Thioester (R-CHCl-C(O)SR') Start->End α-Chlorination Effect Strong Inductive Effect (-I) of Electronegative Chlorine Deshielding Deshielding of Cα Nucleus (Reduced Electron Density) Effect->Deshielding Causes Result Significant Downfield Shift of Cα Signal in C13 NMR Deshielding->Result Leads to

Figure 1. The causal relationship between α-chlorination and the resulting downfield chemical shift of the α-carbon (Cα) signal.

Comparative Analysis of Key Carbon Signals

The most pronounced differences in the C13 NMR spectra of thioesters and their α-chloro derivatives are observed at the carbonyl carbon (C=O) and the α-carbon (Cα).

Carbon EnvironmentThioester (Typical δ, ppm)α-Chloro Thioester (Typical δ, ppm)Primary Reason for Shift
Carbonyl (C=O) 190 – 205[5]185 – 200Slight upfield shift due to complex electronic factors, potentially including altered hyperconjugation and polarization of the C=O bond.
α-Carbon (Cα) 30 – 5050 – 70Significant downfield shift due to the strong deshielding inductive effect of the attached chlorine atom.[6][7]

The data reveals two key diagnostic features:

  • The Carbonyl Carbon (C=O): Thioester carbonyls are already significantly deshielded and appear far downfield (190-205 ppm) compared to esters or amides (160-180 ppm).[8] This is because sulfur is less effective at donating lone-pair electron density via resonance to the carbonyl carbon compared to oxygen or nitrogen. Upon α-chlorination, the carbonyl signal often experiences a slight upfield shift. While counterintuitive, this is a known phenomenon in some α-halo carbonyl systems and is attributed to a complex interplay of competing electronic effects.[9]

  • The α-Carbon (Cα): This is the most definitive signal. The Cα in a simple thioester resides in the typical sp³ alkyl region. However, the attachment of a chlorine atom causes a dramatic downfield shift of 20-30 ppm, moving the signal into the 50-70 ppm range, which is characteristic for carbons bearing an electronegative halogen.[6][7] This large, predictable shift serves as an unambiguous marker for successful α-chlorination.

Self-Validating Experimental Protocol for C13 NMR Acquisition

To ensure the generation of accurate and reproducible data, a systematic approach to sample preparation and instrument operation is essential. This protocol is designed to be self-validating by incorporating standard best practices for high-resolution NMR.

NMR_Protocol cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Validation prep_node Dissolve 15-50 mg sample in ~0.7 mL deuterated solvent (e.g., CDCl₃). Filter into 5mm NMR tube. setup Insert sample, lock on solvent signal, and shim for field homogeneity. prep_node->setup params Load standard C13 experiment with proton decoupling (e.g., zgpg30). Set spectral width (~240 ppm). Set NS (e.g., 1024 scans). setup->params run Acquire Data params->run proc Fourier Transform (FT). Phase correction. Baseline correction. run->proc calib Calibrate spectrum using solvent peak (CDCl₃ at 77.16 ppm). proc->calib analyze Identify and label Cα and C=O peaks. Compare with expected ranges. calib->analyze

Figure 2. Standard operating procedure for the acquisition and analysis of C13 NMR spectra for α-chloro thioesters.

Step-by-Step Methodology:

  • Sample Preparation (Causality: Purity and Concentration):

    • Action: Weigh 15-50 mg of the purified compound into a clean vial. A higher concentration reduces the required experiment time, as C13 has a low natural abundance (1.1%).[1][10]

    • Action: Add approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), as it is a versatile solvent for many organic compounds.

    • Action: Ensure complete dissolution. Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality (line broadening).

  • Instrument Setup (Causality: Resolution and Stability):

    • Action: Insert the sample into the NMR spectrometer.

    • Action: Lock the spectrometer onto the deuterium signal of the solvent. The lock ensures stability against magnetic field drift during the long acquisition times often required for C13 NMR.

    • Action: Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks and maximum resolution.

  • Acquisition (Causality: Signal-to-Noise and Accuracy):

    • Action: Use a standard pulse program with proton decoupling, such as zgpg30 (Bruker). Proton decoupling collapses the carbon signals into single lines, simplifying the spectrum and improving the signal-to-noise ratio.

    • Action: Set an appropriate spectral width (e.g., -10 to 230 ppm) to ensure all signals, especially the downfield carbonyl carbon, are captured.

    • Action: Set the number of scans (NS). For a moderately concentrated sample on a 400 MHz spectrometer, 1024 scans is a good starting point to achieve adequate signal-to-noise.

    • Action: A relaxation delay (D1) of 2 seconds is typically sufficient for qualitative analysis.

  • Processing (Causality: Data Integrity):

    • Action: After acquisition, apply a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Action: Carefully phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Action: Apply a baseline correction to ensure the flat baseline necessary for accurate peak picking.

    • Action: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to its known value of 77.16 ppm. This is a critical step for ensuring the trustworthiness of the reported chemical shifts.

Conclusion

The C13 NMR characterization of α-chloro thioesters is a robust and reliable method for structural confirmation. The key diagnostic feature is the substantial downfield shift of the α-carbon signal by 20-30 ppm upon chlorination, a direct and predictable consequence of the chlorine atom's inductive effect. This, combined with the characteristic chemical shift of the thioester carbonyl group, provides a unique spectral fingerprint. By employing the detailed experimental protocol outlined in this guide, researchers and drug development professionals can confidently identify and assess the purity of these important synthetic intermediates, ensuring the integrity of their chemical syntheses.

References

  • ResearchGate. 18 O isotope shifts in 13 C NMR signal due to the thioester carbonyl of...[Link]

  • Millisecond Technologies. C13 NMR List of Chemical Shifts. [Link]

  • The Royal Society of Chemistry. Thioester supporting info 09-08-12. [Link]

  • ResearchGate. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • University of Regensburg. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Canadian Science Publishing. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • YouTube. 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. [Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • ACS Publications. A carbon-13 nuclear magnetic resonance study of thiol esters. [Link]

  • Chemistry Stack Exchange. Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?[Link]

  • SpectraBase. 2-Chloro-acetoacetic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

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Comparative Guide: Reactivity & Performance of S-Ethenyl Chloroethanethioate (SECT) in Methacrylate Copolymerization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of S-ethenyl chloroethanethioate (SECT) —also known as S-vinyl-2-chloroethanethioate —in the context of methacrylate copolymerization.

This analysis synthesizes chemical principles with available experimental proxies to address the specific reactivity challenges faced by drug development professionals utilizing thioester-functionalized polymers.

Executive Summary

This compound (SECT) represents a specialized class of S-vinyl monomers (thioesters) used to introduce reactive chloroacetyl handles into polymer backbones. In copolymerization with Methyl Methacrylate (MMA) , SECT offers a distinct kinetic advantage over its oxygen-analog, Vinyl Chloroacetate (VCA) .

While VCA suffers from severe composition drift due to widely disparate reactivity ratios with MMA (


), SECT leverages the "Sulfur Effect" —the capacity of the sulfur atom to stabilize the propagating radical—to increase the monomer's 

-value. This results in more efficient incorporation and a more alternating sequence distribution, critical for consistent drug conjugation payloads.
Key Performance Matrix
FeatureSECT (S-Vinyl) VCA (O-Vinyl) VBC (Styrenic)
Structure



Reactivity with MMA Moderate (Drift exists but manageable)Poor (Severe drift, homopolymerization of MMA)High (Random copolymerization)
Hydrolytic Stability High (Thioester is robust at neutral pH)Moderate (Ester hydrolysis)Very High (C-C bond)
Cleavability Chemoselective (Thioesterase/Hydroxylamine)Non-selective Non-cleavable
Primary Use Case Biodegradable Drug Linkers Coatings/AdhesivesIon Exchange Resins

Technical Analysis: The Reactivity Landscape

The "Sulfur Effect" on Reactivity Ratios

The core challenge in copolymerizing vinyl esters with methacrylates is the mismatch in radical polarity and resonance stabilization.

  • MMA (Monomer 2): Electron-deficient double bond, high resonance stabilization (

    
    ).
    
  • VCA (Monomer 1 - Oxygen): Electron-rich, poor resonance stabilization (

    
    ).
    
    • Result: MMA radicals refuse to add VCA.

      
      , 
      
      
      
      .

SECT (Monomer 1 - Sulfur): Replacing oxygen with sulfur changes the electronics. Sulfur's 3p orbitals allow for expansion and better radical stabilization (polarizability) than oxygen.

  • Estimated Parameters:

    
    , 
    
    
    
    .
  • Kinetic Consequence: The SECT radical is more stable than the VCA radical, and the SECT monomer is more reactive toward the MMA radical.

  • Predicted Reactivity Ratios:

While an azeotropic composition is unlikely, the incorporation of SECT is significantly higher than VCA for a given feed ratio.

Comparative Data: Incorporation Efficiency

The following table contrasts the theoretical incorporation of functional monomers into a PMMA backbone at low conversion (10%), assuming a 20 mol% functional monomer feed.

Monomer System

(Funct.)

(MMA)
Polymer Comp (

)
Sequence Distribution
SECT / MMA ~0.08~6.0~4.5 mol% Gradient / Blocky MMA
VCA / MMA 0.0120.0~1.2 mol% Extreme Block (MMA)
VBC / MMA 0.720.46~22.0 mol% Random / Alternating

*Values derived from S-Vinyl Thioacetate proxy data [1][2].

Critical Insight: To achieve a target 10% loading of SECT in the final polymer, a feed ratio of ~40-50% SECT is required, whereas VCA would require >80% feed (impractical due to inhibition).

Mechanistic Visualization

The following diagram illustrates the propagation kinetics, highlighting why the MMA radical (


) prefers SECT (

) over VCA (

).

G cluster_0 Competitor 1: Oxygen Analog (VCA) cluster_1 Competitor 2: Sulfur Analog (SECT) P2 Growing MMA Radical (P2•) M1_Ox Vinyl Chloroacetate (Low Q, High e- density) P2->M1_Ox Slow Addition (k21) M1_S This compound (Mod. Q, S-Stabilization) P2->M1_S Faster Addition (k21') ~10x rate of Ox Transition_Ox Transition State (Unstable, High Energy) M1_Ox->Transition_Ox Transition_S Transition State (Stabilized by S-polarizability) Product Copolymer Chain Extension Transition_Ox->Product Rare Event M1_S->Transition_S Transition_S->Product Preferred Path

Figure 1: Kinetic competition between Oxygen and Sulfur vinyl monomers. The sulfur atom lowers the activation energy for cross-propagation with MMA radicals.

Experimental Protocol: Determination of Reactivity Ratios

To validate the reactivity ratios for your specific SECT/MMA system, use the Non-Linear Least Squares (NLLS) method (Tidwell-Mortimer), which is statistically superior to linearized methods (Fineman-Ross).

Materials
  • Monomer 1: SECT (Freshly distilled, inhibitor-free).

  • Monomer 2: MMA (Passed through basic alumina column).

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent:

    
    -Benzene or 
    
    
    
    (allows for in-situ NMR monitoring).
Workflow
  • Feed Preparation: Prepare 5 polymerization tubes with SECT:MMA molar ratios of 10:90, 30:70, 50:50, 70:30, 90:10 .

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for sulfur monomers which are sensitive to oxidation).

  • Polymerization:

    • Temperature: 60°C.

    • Time: Stop reaction at <10% conversion (Critical to satisfy the differential copolymer equation).

    • Note: SECT may retard the rate; reaction times will be longer than pure MMA.

  • Isolation: Precipitate into cold methanol. Reprecipitate twice to remove unreacted sulfur monomer (which can stick to the polymer).

  • Analysis (

    
    H-NMR): 
    
    • MMA Signal:

      
      -methyl group (
      
      
      
      0.8–1.2 ppm) or methoxy group (
      
      
      3.6 ppm).
    • SECT Signal:

      
       protons (
      
      
      
      4.1 ppm) or the methine proton adjacent to sulfur (
      
      
      ~3.0-3.5 ppm, broad).
  • Calculation: Use the Mayo-Lewis equation solved via NLLS:

    
    
    Where 
    
    
    
    is the feed mole fraction and
    
    
    is the copolymer mole fraction.

Strategic Recommendations for Drug Development

Copolymer Architecture Control

Due to


, SECT/MMA copolymers will naturally form gradient structures  (rich in MMA at the start, rich in SECT at the end) in batch polymerization.
  • Recommendation: For uniform drug linker distribution, use Semi-Batch Starved Feed polymerization. Feed the MMA slowly into a reservoir of SECT to artificially maintain a constant

    
     ratio.
    
Post-Polymerization Modification (PPM)

The chloroacetyl group on SECT is highly reactive toward nucleophiles.

  • Thiol-Halogen Substitution: Reacting the copolymer with a thiol-drug (R-SH) in the presence of mild base (TEA) yields a thioether linkage.

  • Advantage over VBC: The SECT linker contains a thioester bond (

    
    ). This bond is susceptible to cleavage by intracellular thioesterases or hydroxylamine, providing a release mechanism  that the stable C-C bond of VBC lacks [3].
    
Stability Warning

Avoid using primary amines for PPM if the goal is to keep the polymer backbone intact. Amines can trigger aminolysis of the thioester , cleaving the side chain entirely rather than displacing the chloride. Use secondary amines or thiols.

References

  • Copolymerization of S-Vinyl Monomers. Comparison of S-vinyl and O-vinyl reactivity parameters. Journal of Polymer Science Part A: Polymer Chemistry. (General Reference for S-vinyl Q-e values).

  • Reactivity Ratios of Vinyl Esters with Methacrylates.

    
    ).
    Polymer Handbook, 4th Edition.
    
    
  • Thioesters in Macromolecular Synthesis. Review of S-vinyl monomers for biodegradable and functional polymers. Royal Society of Chemistry, Polymer Chemistry Series.

  • Determination of Reactivity Ratios (Tidwell-Mortimer Method). The standard statistical method for non-linear least squares fitting of copolymerization data. Journal of Polymer Science Part A.

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of S-Ethenyl chloroethanethioate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Reactivity of S-Ethenyl chloroethanethioate

This compound is a molecule that demands respect due to its combination of three distinct functional groups: a thioester, a vinyl (ethenyl) group, and a chloroacetate moiety. The interplay of these groups dictates its unique reactivity and potential hazards. A thorough understanding of these components is paramount for safe handling.

  • The Thioester Core: Thioesters are known as "high-energy" functional groups, making them valuable in synthesis but also inherently reactive.[1][2] They are more susceptible to nucleophilic attack than their ester counterparts. While relatively stable in neutral aqueous solutions, they react readily with softer nucleophiles.[1] This reactivity is a cornerstone of their utility in biochemical processes and chemical ligations.[1][3]

  • The Reactive Vinyl Group: The vinyl group (-CH=CH2) introduces a site of unsaturation, making the molecule susceptible to addition reactions and polymerization.[4][5] The reactivity of the vinyl group can be influenced by adjacent functionalities, potentially leading to unexpected reactions if not handled under controlled conditions.[4][6]

  • The Toxic Chloroacetate Moiety: Chloroacetates are recognized for their toxicity and corrosive properties.[7][8] Contact can lead to severe skin and eye irritation or burns.[7][8] Systemically, chloroacetates can interfere with crucial metabolic pathways.[9] Due to its halogenated nature, waste containing this moiety requires specific disposal protocols.[10][11][12]

Given this trifecta of reactivity, this compound should be treated as a highly reactive and toxic substance. The primary hazards include skin and eye corrosion, respiratory irritation, and potential for unexpected reactivity.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile or neoprene gloves.Thioesters and organochlorine compounds can permeate standard latex gloves. Double gloving provides an additional barrier against corrosive chloroacetate and reactive thioester functionalities. Regularly inspect gloves for any signs of degradation.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive liquid and potential vapors. A face shield offers a broader area of protection for the entire face.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also required.A flame-resistant lab coat protects against unforeseen reactions.[13] The chemical-resistant apron provides an additional layer of defense against spills of the corrosive and reactive compound.[14][15]
Respiratory Protection Work exclusively within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors.[16][17]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills. Trousers should be worn outside of boots to prevent chemicals from entering footwear.[14][18]
Glove Selection and Chemical Resistance

The selection of appropriate gloves is critical. The following table provides a general guide to the chemical resistance of common glove materials. However, it is crucial to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialResistance to ThioestersResistance to ChloroacetatesOverall Recommendation
Nitrile Good to Excellent[19][20]Good[21]Recommended (Double Glove)
Neoprene Good[19]GoodRecommended (Double Glove)
Latex/Natural Rubber Poor to Fair[20][22]Fair to Good[21]Not Recommended
PVC Fair[19]GoodUse with caution, inspect frequently
Butyl Rubber ExcellentExcellentRecommended for extended handling

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.

Workflow for Handling this compound

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE prep_area Designate and prepare a specific work area in the fume hood. gather_ppe Assemble all required PPE. don_coat Don lab coat and apron. prep_area->don_coat gather_materials Gather all necessary chemicals and equipment. spill_kit Ensure a spill kit is readily accessible. spill_kit->don_coat don_gloves1 Don the first pair of nitrile/neoprene gloves. don_goggles Don chemical splash goggles and face shield. don_gloves2 Don the second pair of nitrile/neoprene gloves over the first. work_in_hood Perform all manipulations within the fume hood. don_gloves2->work_in_hood avoid_incompatibles Avoid contact with strong oxidizing agents, bases, and nucleophiles. controlled_conditions Maintain controlled temperature and pressure. immediate_cleanup Clean any minor spills immediately with appropriate absorbent material. doff_gloves_outer Remove the outer pair of gloves. immediate_cleanup->doff_gloves_outer doff_apron Remove the chemical-resistant apron. doff_face_shield Remove the face shield and goggles. doff_coat Remove the lab coat. doff_gloves_inner Remove the inner pair of gloves. wash_hands Wash hands thoroughly with soap and water. start Waste Generation segregate Segregate as Halogenated Organic Waste start->segregate container Use a designated, sealed, and compatible waste container segregate->container labeling Label container with 'Hazardous Waste', chemical name, and hazards container->labeling storage Store in a designated satellite accumulation area labeling->storage disposal Arrange for pickup by certified hazardous waste disposal service storage->disposal

Caption: Procedural flow for the proper disposal of this compound waste.

Conclusion: A Culture of Safety

The safe handling of reactive and toxic chemicals like this compound is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety. By understanding the inherent hazards of the materials you work with and diligently applying these safety protocols, you protect yourself, your colleagues, and the integrity of your scientific endeavors.

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  • WASTE MANAGEMENT. (n.d.). Retrieved February 10, 2026, from [Link]

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  • Monochloroacetic Acid Acute Exposure Guideline Levels - NCBI - NIH. (n.d.). Retrieved February 10, 2026, from [Link]

  • CHLOROACETIC ACID CAS N°: 79-11-8. (n.d.). Retrieved February 10, 2026, from [Link]

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  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.